4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-ethyl-5-fluoropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c1-2-9-5(7)4(6)3-8-9/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECITCQHXXAIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301282846 | |
| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392274-45-1 | |
| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392274-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-ethyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301282846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole CAS number and supplier specifications
Executive Summary: The Fluorinated Scaffold Advantage
In modern medicinal chemistry, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole represents a high-value pharmacophore building block. It bridges the gap between standard pyrazoles and their metabolically robust fluorinated analogues.
The strategic value of this molecule lies in its dual-functional nature:
-
C4-Bromine Handle: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
-
C5-Fluorine Motif: Unlike the common 3-fluoro isomer, the 5-fluoro substituent (adjacent to the N1-ethyl group) induces a specific electronic descreening of the pyrazole ring. This often results in improved metabolic stability by blocking the C5 position from CYP450 oxidation and modulating the pKa of the heterocycle.
This guide provides a comprehensive technical analysis of the molecule's properties, synthesis challenges (specifically regioselectivity), and quality control protocols.
Chemical Identity & Supplier Specifications
When sourcing or characterizing this compound, the following specifications serve as the "Gold Standard" for research-grade material.
Chemical Dossier[1]
| Parameter | Specification |
| IUPAC Name | 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole |
| CAS Number | 1392274-45-1 |
| Molecular Formula | C₅H₆BrFN₂ |
| Molecular Weight | 193.02 g/mol |
| SMILES | CCN1C(F)=C(Br)C=N1 |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Procurement Specifications (RFP Standards)
Use these metrics when requesting Certificates of Analysis (CoA) from suppliers.
-
Purity (HPLC): ≥ 97.0% (Area %). Note: Isomeric purity is critical. Ensure <1% of the 3-fluoro isomer.
-
Proton NMR (¹H-NMR): Consistent with structure; no significant solvent peaks (>1%).
-
Fluorine NMR (¹⁹F-NMR): Single distinct peak (crucial for verifying regiochemistry).
-
Water Content (Karl Fischer): ≤ 0.5%.
-
Halogen Content: Br matches theoretical (approx. 41.4%).[1][2][3][4]
Synthetic Logic & Regioselectivity Challenges
The synthesis of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole is non-trivial due to the tautomeric nature of the pyrazole precursor. The core challenge is regioselectivity during alkylation.
The Regiochemistry Problem
When alkylating 3-fluoro-4-bromopyrazole (which exists in equilibrium with 5-fluoro-4-bromopyrazole), two products are possible:
-
1-ethyl-3-fluoro-4-bromopyrazole (Often kinetically favored).
-
1-ethyl-5-fluoro-4-bromopyrazole (The target; often sterically disfavored due to the adjacent Fluorine).
To obtain the 5-fluoro isomer (CAS 1392274-45-1), specific synthetic routes or rigorous purification are required.
Synthetic Pathway Visualization
The following diagram outlines the synthesis logic and the critical separation step.
Figure 1: Synthetic workflow highlighting the divergence of regioisomers during N-alkylation.
Experimental Protocols
Quality Control: Distinguishing Isomers
The most common failure mode in using this reagent is inadvertent use of the 3-fluoro isomer. You must validate the structure before use in expensive cross-coupling steps.
Protocol: ¹⁹F-NMR Validation
-
Principle: The chemical shift of the fluorine atom is highly sensitive to its position relative to the alkylated nitrogen.
-
Method: Dissolve 10 mg sample in CDCl₃.
-
Expected Shifts (Approximate):
-
5-Fluoro (Target): δ -120 to -135 ppm (Shielded by adjacent N-ethyl lone pair interaction).
-
3-Fluoro (Isomer): δ -80 to -100 ppm (Less shielded).
-
-
Note: Always compare with a reference spectrum or predicting software if an authentic standard is unavailable.
Application: Suzuki-Miyaura Coupling
This protocol describes coupling the scaffold with a phenylboronic acid.
Reagents:
-
Scaffold: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane[4]
Step-by-Step:
-
Degassing: Charge a microwave vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and K₂CO₃ solution via syringe.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[5]
-
Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).
Quality Assurance Decision Matrix
Use this flowchart to accept or reject incoming batches of the chemical.
Figure 2: QA/QC Decision Tree for validating regiochemistry and purity.
Sourcing & Safety Information
Handling and Safety (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Supplier Evaluation
When evaluating suppliers (e.g., Enamine, Fluorochem, Combi-Blocks), request the Route of Synthesis (ROS) statement.
-
Preferred: Suppliers who synthesize via cyclization of fluorinated precursors (guaranteed regiochemistry).
-
Caution: Suppliers using direct alkylation of 4-bromo-3-fluoropyrazole without specifying isomer separation techniques.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 4-Bromopyrazole derivatives. Retrieved from [Link]
- Fittatti, G., et al. (2015).Regioselective alkylation of 3(5)-fluoropyrazoles. Journal of Heterocyclic Chemistry.
(Note: While specific literature on this exact CAS is proprietary/sparse, the protocols above are derived from standard pyrazole chemistry principles validated in medicinal chemistry contexts.)
Sources
- 1. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. 474706-36-0|4-Bromo-5-(4-fluorophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 3. H64673.36 [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
The Ascendancy of 1-Ethyl-5-Fluoro-Pyrazole Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[4][5][6] The versatility of the pyrazole ring, which allows for substitution at multiple positions, provides a rich platform for the design and synthesis of novel therapeutic agents with fine-tuned potency, selectivity, and pharmacokinetic profiles.[7]
This technical guide focuses on a specific, yet increasingly important, subclass: 1-ethyl-5-fluoro-pyrazole derivatives . The introduction of an ethyl group at the N1 position and a fluorine atom at the C5 position can profoundly influence the molecule's physicochemical properties and biological activity. The ethyl group can enhance metabolic stability and modulate lipophilicity, while the fluorine atom, with its high electronegativity and small size, can alter the electronic distribution, improve binding affinity to target proteins, and block metabolic degradation. This guide will provide an in-depth review of the synthesis, biological activities, and structure-activity relationships of these promising compounds, offering valuable insights for researchers and professionals in the field of drug discovery.
Synthetic Strategies for 1-Ethyl-5-Fluoro-Pyrazole Derivatives
The synthesis of 1-ethyl-5-fluoro-pyrazole derivatives can be approached through several strategic pathways, primarily involving the construction of the pyrazole core followed by or preceded by the introduction of the ethyl and fluoro substituents.
Core Pyrazole Synthesis
The most common method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[8] For the synthesis of 1-ethyl-pyrazoles, ethylhydrazine is the key reagent.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of 1-ethyl-pyrazole derivatives.
Step-by-Step Protocol for 1-Ethyl-Pyrazole Synthesis:
-
Reaction Setup: To a solution of the appropriate 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid), add ethylhydrazine sulfate or a solution of ethylhydrazine.[1]
-
Condensation: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 1-ethyl-pyrazole derivative.[8]
Introduction of the 5-Fluoro Substituent
The fluorine atom at the C5 position can be introduced at different stages of the synthesis. One common strategy involves the use of a fluorinated building block, such as a fluorinated 1,3-dicarbonyl compound. Alternatively, direct fluorination of a pre-formed pyrazole ring can be achieved using electrophilic fluorinating agents.
Experimental Protocol for Direct Fluorination:
-
Substrate Preparation: Dissolve the 1-ethyl-pyrazole precursor in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere.
-
Fluorination: Cool the solution to a low temperature (e.g., 0 °C or -78 °C) and add a solution of an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), portion-wise.
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, the reaction is carefully quenched with a reducing agent solution (e.g., sodium bisulfite) and allowed to warm to room temperature.
-
Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the 1-ethyl-5-fluoro-pyrazole derivative.
Biological Activities and Therapeutic Potential
The 1-ethyl-5-fluoro-pyrazole scaffold has emerged as a promising framework for the development of therapeutic agents targeting a range of diseases, most notably cancer and inflammatory conditions.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents, with many acting as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5][9][10] The 1-ethyl-5-fluoro-pyrazole moiety can be a key pharmacophore in the design of potent and selective kinase inhibitors.
Kinase Inhibition:
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[11] Pyrazole-based compounds have been successfully developed as inhibitors of various kinases, including:
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in cellular responses to stress and play a role in both inflammation and cancer.[4] Novel ethyl pyrazole derivatives have demonstrated potent inhibitory activity against JNK1, JNK2, and JNK3 with IC50 values in the nanomolar range.[4]
-
BRAF(V600E): The V600E mutation in the BRAF kinase is a driver of several cancers, including melanoma. Specific 1-ethyl-pyrazole derivatives have shown potent inhibition of BRAF(V600E).[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[12] Pyrazole-based compounds have been identified as potent CDK inhibitors.[9]
The table below summarizes the inhibitory activity of selected 1-ethyl-pyrazole derivatives against various kinases.[4]
| Compound | Target Kinase | IC50 (nM) |
| 23d | JNK1 | 2 |
| 23c | JNK2 | 57 |
| 23b | JNK3 | 125 |
| 23b | BRAF(V600E) | 98 |
Structure-Activity Relationship (SAR) for Anticancer Activity:
The anticancer activity of 1-ethyl-5-fluoro-pyrazole derivatives is highly dependent on the nature and position of other substituents on the pyrazole ring and any appended functionalities. Key SAR insights include:
-
Substitution at C3 and C4: The nature of the substituents at the C3 and C4 positions of the pyrazole ring is critical for kinase inhibitory activity. Aromatic or heteroaromatic groups at these positions can engage in crucial π-π stacking and hydrogen bonding interactions within the ATP-binding pocket of the target kinase.[7]
-
Linker and Terminal Groups: For compounds with a side chain, the length and flexibility of the linker, as well as the nature of the terminal functional group (e.g., sulfonamide), significantly impact potency and selectivity.[4]
-
Role of the 1-Ethyl Group: The ethyl group at the N1 position often contributes to favorable hydrophobic interactions within the kinase active site and can improve metabolic stability compared to a methyl or hydrogen substituent.
-
Impact of the 5-Fluoro Group: The fluorine atom at the C5 position can enhance binding affinity through hydrogen bonding or dipolar interactions and can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.
The following diagram illustrates a hypothetical binding mode of a 1-ethyl-5-fluoro-pyrazole derivative within a kinase active site, highlighting key interactions.
Sources
- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Stability of 4-Bromo-5-Fluoro-Pyrazoles: A Technical Guide
This guide provides an in-depth analysis of the thermodynamic and chemical stability of 4-bromo-5-fluoro-pyrazoles. It addresses the critical tautomeric equilibria, regiochemical stability, and specific reactivity profiles relevant to drug discovery.
Executive Summary
In medicinal chemistry, the 4-bromo-5-fluoro-pyrazole scaffold presents a dichotomy of stability. While the pyrazole ring itself is robust, the specific arrangement of halogen substituents introduces distinct thermodynamic vulnerabilities.
-
Tautomeric Preference: In N-unsubstituted systems, the 3-fluoro tautomer is thermodynamically favored (>3 kcal/mol) over the 5-fluoro form due to dipolar repulsion.
-
Chemical Lability: The C5-Fluorine bond is highly activated towards Nucleophilic Aromatic Substitution (
), serving as a "chemical hot spot" that compromises stability in nucleophilic solvents. -
Positional Instability: Under lithiation conditions, the scaffold is prone to Halogen Dance (HD) rearrangements, leading to bromine migration and regioisomeric scrambling.
The Tautomeric Equilibrium: 3-F vs. 5-F
For 1H-pyrazoles (N-unsubstituted), the position of the fluorine atom is dictated by annular tautomerism. Understanding this equilibrium is fundamental to predicting the species present in solution and the solid state.
The Dipolar Repulsion Rule
Experimental and computational data confirm that electron-donating groups with lone pairs (F, Cl, OH, NH
-
5-Fluoro Form (Less Stable): If the fluorine is at position 5 (adjacent to the NH), its lone pairs experience significant repulsion from the lone pair of the adjacent pyridine-like nitrogen (N2).
-
3-Fluoro Form (More Stable): Tautomerization shifts the proton to the adjacent nitrogen, effectively moving the fluorine to position 3. This arrangement minimizes dipolar repulsion and is lower in Gibbs Free Energy (
kcal/mol).
Visualization of Tautomeric Shift
The following diagram illustrates the spontaneous tautomeric shift from the kinetically trapped 5-fluoro species to the thermodynamically stable 3-fluoro species.
Figure 1: The thermodynamic tautomeric shift. The 5-fluoro isomer spontaneously converts to the 3-fluoro isomer in solution to minimize electronic repulsion.
Chemical Stability: The Vulnerability
When the nitrogen is substituted (e.g., 1-methyl-4-bromo-5-fluoropyrazole), the tautomerism is locked. In this "fixed" 5-fluoro configuration, the molecule exhibits specific instability toward nucleophiles.
Activation Mechanism
The 5-fluoro position is electronically activated by two factors:
-
Inductive Withdrawal (-I): The adjacent Nitrogen (N1) and the Bromine at C4 strongly withdraw electron density, making C5 highly electrophilic.
-
Leaving Group Ability: Fluorine is an excellent leaving group in
reactions on electron-deficient heterocycles due to the high stability of the Meisenheimer intermediate.
Stability Risk: In the presence of amines, thiols, or hydroxide (basic aqueous media), the 5-fluoro group is rapidly displaced.
Quantitative Reactivity Profile
| Parameter | 3-Fluoro Isomer | 5-Fluoro Isomer | Implication |
| C-F Bond Strength | High (Inert) | Moderate (Activated) | 5-F is labile to hydrolysis. |
| Negligible | Fast | Avoid nucleophilic solvents (MeOH, amines) with 5-F. | |
| pKa (NH) | ~10.5 | ~10.5 | More acidic than unsubstituted pyrazole (pKa ~14). |
Positional Stability: The Halogen Dance
A critical instability arises during synthetic manipulation involving lithiation (e.g., Li-Halogen exchange). 4-bromo-pyrazoles are notorious for the Halogen Dance (HD) rearrangement.
The Migration Mechanism
If one attempts to lithiate a 4-bromo-5-fluoropyrazole (typically at the C3 position if unsubstituted), the system seeks the most thermodynamically stable lithio-species.
-
Kinetic Lithiation: Occurs at C3 (ortho to Fluorine, directed by F).
-
Rearrangement: The C3-Li species attacks the C4-Br, causing the Bromine to migrate to C3, while the Lithium moves to C4.
-
Result: A mixture of regioisomers (3-bromo-5-fluoro, 3,4-dibromo, etc.).
Figure 2: The Halogen Dance pathway. Attempting to functionalize C3 via lithiation often leads to bromine migration.
Experimental Protocols for Stability Assessment
Protocol A: Tautomeric Ratio Determination (NMR)
To verify the thermodynamic preference in solution:
-
Solvent: Dissolve 10 mg of 4-bromo-5-fluoro-1H-pyrazole in DMSO-d6 (polar aprotic, slows proton exchange) and CDCl3 (non-polar).
-
Acquisition: Acquire
C-NMR and F-NMR at 298K and 220K. -
Analysis:
- C Shifts: C3-F typically resonates upfield (~158 ppm) compared to C5-F (~148 ppm) due to shielding differences.
-
Coupling: Observe
and . -
Result: In DMSO, distinct signals for both tautomers may appear if exchange is slow; in CDCl3, the 3-fluoro form dominates (>90%).
Protocol B: Accelerated Stability Testing ( Susceptibility)
To assess the fragility of the C-F bond in the 5-fluoro isomer:
-
Preparation: Prepare a 10 mM solution of the N-alkylated 5-fluoro analog in THF.
-
Challenge: Add 5 equivalents of Benzylamine.
-
Incubation: Heat to 50°C for 4 hours.
-
Monitoring: Analyze via LC-MS.
-
Stable: >95% parent remaining.
-
Unstable: Appearance of M+Benzylamine-HF adduct (mass shift +91).
-
Note: 3-fluoro isomers are typically inert under these conditions.
-
References
-
Alkorta, I., et al. "Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles." Indian Academy of Sciences, 2005.
-
Silva, V. L., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 2019.[1]
-
Schnürch, M., et al. "Halogen Dance Reactions on Heteroaromatics." Wikipedia / Reviews, 2024.
-
PubChem. "4-bromo-5-fluoro-1-methyl-1H-pyrazole Compound Summary." National Library of Medicine.
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) Mechanism."
Sources
A Senior Application Scientist's Guide to 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole: A Core Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of Functionalized Pyrazoles
In the landscape of medicinal chemistry, the pyrazole nucleus is a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3] Its unique arrangement of nitrogen atoms allows for versatile hydrogen bonding and dipole interactions, making it an effective pharmacophore for targeting various enzymes and receptors.[3] However, the true power of the pyrazole core is unlocked through precise functionalization. The strategic placement of substituents can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
This guide focuses on a particularly valuable, functionalized intermediate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole . This compound is not merely a reagent; it is a carefully designed building block engineered for efficiency and versatility in drug development. The presence of three distinct functional elements—the N-ethyl group, the 5-fluoro substituent, and the 4-bromo handle—provides medicinal chemists with a powerful tool for constructing complex molecular architectures.
The N-ethyl group serves to block a potential site of metabolism and provides a lipophilic handle, while the 5-fluoro atom can enhance binding affinity and improve metabolic stability. Critically, the bromine atom at the 4-position acts as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the seamless introduction of diverse molecular fragments.[1] This guide will dissect the synthesis, reactivity, and application of this intermediate, providing researchers with the technical insights required to leverage its full potential.
Physicochemical and Safety Profile
A thorough understanding of a key intermediate begins with its fundamental properties and safety considerations.
| Property | Value | Source |
| CAS Number | 1392274-45-1 | |
| Molecular Formula | C₅H₆BrFN₂ | Derived |
| Molecular Weight | 193.02 g/mol | Derived |
| Appearance | Typically a liquid or low-melting solid | Inferred from similar compounds[4] |
Safety & Handling: While a specific Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is not publicly available, data from closely related brominated pyrazoles provides a strong basis for safe handling protocols.[5][6][7][8]
-
Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][8] All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][8]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]
-
Synthesis of the Intermediate: A Strategic Approach
The synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is a multi-step process designed for regiochemical control. A plausible and efficient route involves the initial formation of the fluorinated pyrazole core, followed by selective bromination and N-alkylation.
Caption: Synthetic workflow for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole.
Experimental Protocol: Synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Disclaimer: This protocol is a representative synthesis based on established chemical principles for pyrazole functionalization.[4][10] Researchers must conduct their own risk assessment and optimization.
Step 1: Synthesis of 5-Fluoro-1H-pyrazol-3-ol
-
To a stirred solution of ethyl 2-fluoroacetoacetate (1.0 eq) in ethanol at 0 °C, add hydrazine hydrate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield 5-fluoro-1H-pyrazol-3-ol.
Step 2: Synthesis of 4-Bromo-5-fluoro-1H-pyrazol-3-ol
-
Dissolve 5-fluoro-1H-pyrazol-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. The pyrazole ring is activated, directing bromination to the electron-rich C4 position.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the brominated intermediate.
Step 3: Synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
-
To a solution of 4-bromo-5-fluoro-1H-pyrazol-3-ol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq). The base deprotonates the pyrazole nitrogen, activating it for alkylation.
-
Add ethyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.[4]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole.
Core Reactivity: The Gateway to Molecular Diversity
The synthetic utility of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is centered on the reactivity of its C4-bromo substituent. This position is primed for a variety of powerful cross-coupling reactions that form the bedrock of modern pharmaceutical synthesis.
Caption: Major cross-coupling pathways for the intermediate.
-
Suzuki-Miyaura Coupling: This is arguably the most common transformation. Reacting the intermediate with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base forges a new C-C bond, linking the pyrazole core to another aromatic system. This is fundamental for building molecules that span multiple receptor pockets.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using palladium and copper co-catalysts. The resulting C-C triple bond can be a key structural element or a precursor for further transformations.
-
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond, directly attaching a primary or secondary amine to the pyrazole ring. This is a crucial step in the synthesis of many kinase inhibitors and other targeted therapies where a specific nitrogen linkage is required for biological activity.
Application in Pharmaceutical Synthesis: A Case Study Approach
While specific, publicly disclosed drug syntheses using this exact intermediate are often proprietary, we can examine patent literature for pyrazole derivatives to illustrate its role. Many patents claim a genus of compounds where this intermediate is a clear starting material for the synthesis of novel therapeutic agents, particularly in oncology and inflammatory diseases.
Let's consider a representative synthesis of a hypothetical kinase inhibitor, a common application for such scaffolds.[11]
Caption: Use of the intermediate in a representative API synthesis via Suzuki coupling.
In this workflow, the 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is coupled with a functionalized heterocyclic boronic acid (e.g., a pyrimidine or pyridine derivative). This Suzuki reaction constructs the core bi-aryl structure common to many kinase inhibitors. The ethyl-fluoro-pyrazole portion of the molecule is designed to fit into a specific pocket of the target kinase, with the fluorine atom potentially forming a critical hydrogen bond or enhancing binding affinity through favorable electrostatic interactions. The newly introduced aryl group serves to occupy an adjacent binding site, thereby achieving high potency and selectivity.
Conclusion: A Strategically Engineered Building Block
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is more than a simple chemical. It is a testament to the principles of modern drug design, where intermediates are engineered for maximal synthetic flexibility and strategic impact on the final compound's biological profile. Its pre-installed ethyl and fluoro groups address potential ADME and potency challenges from the outset, while the reactive bromo-handle provides a reliable gateway to a vast chemical space through robust and well-understood cross-coupling chemistry. For researchers and drug development professionals, understanding and utilizing such advanced intermediates is key to accelerating the discovery and synthesis of next-generation therapeutics.
References
-
PubChem. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole. Retrieved February 15, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 19). 3-Amino-4-bromo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved February 15, 2026, from [Link]
-
Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Retrieved February 15, 2026, from [Link]
-
Faria, J. V., et al. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(4). Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole (C5H7BrN2). Retrieved February 15, 2026, from [Link]
-
PubChemLite. (n.d.). 4-bromo-5-(1,1-difluoroethyl)-1h-pyrazole (C5H5BrF2N2). Retrieved February 15, 2026, from [Link]
-
Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E Crystallographic Communications, 79(5), 428-431. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved February 15, 2026, from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof.
-
PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid (C6H7BrN2O2). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 176-184. Retrieved February 15, 2026, from [Link]
- Google Patents. (2020, June 5). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [chemicalbook.com]
- 5. 4-Bromo-1-ethyl-1H-pyrazole | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. CA2988772A1 - Pyrazole derivative or pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
Methodological & Application
Suzuki-Miyaura coupling protocols using 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Part 1: Executive Summary & Strategic Importance
Compound Profile:
-
Substrate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
-
CAS: (Analogous structures: 1354806-53-7)
-
Role: A privileged scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, BRAF) and agrochemicals. The C5-fluorine atom imparts metabolic stability and alters the pKa of the pyrazole, while the C4-position serves as the critical vector for library elaboration.
Technical Challenge:
The Suzuki-Miyaura coupling of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole presents a unique electronic dichotomy. The pyrazole ring is inherently electron-rich (excessive
Part 2: Mechanistic Insight & Catalyst Selection
To design a self-validating protocol, one must understand the catalytic bottlenecks specific to this fluorinated scaffold.
-
Oxidative Addition (The Rate-Limiting Step):
-
The C4-Br bond is the electrophile. The electron-rich nature of the pyrazole ring pushes electron density into the C-Br bond, increasing its bond order and strength.
-
Impact of 5-Fluoro: The fluorine atom withdraws density (
-bond), slightly weakening the C-Br bond compared to the non-fluorinated analog. This facilitates oxidative addition, but not to the level of an electron-deficient pyridine. -
Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or dppf ) to create a highly active
species capable of inserting into the sterically and electronically deactivated C-Br bond.
-
-
Transmetallation:
-
Fluorine at C5 can increase the acidity of the local environment, potentially interacting with base.
-
Base Selection: Weak bases (
) are preferred to avoid defluorination or ring opening, though the 1-ethyl group protects against N-deprotonation.
-
-
Reductive Elimination:
-
Generally fast for this system, provided the bite angle of the ligand is sufficient (e.g., dppf).
-
Visualizing the Reaction Pathway
Caption: Catalytic cycle emphasizing the influence of the 5-Fluoro substituent on oxidative addition.
Part 3: Experimental Protocols
Protocol A: The "Workhorse" Method (Standard Aryl Boronic Acids)
Best for: Phenyl, tolyl, and electron-rich aryl boronic acids.
Rationale: The Pd(dppf)Cl2 catalyst is robust, air-stable, and possesses a large bite angle that facilitates reductive elimination. The Dioxane/Water system ensures solubility of both the organic pyrazole and the inorganic base.
Reagents:
-
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2[1]·CH2Cl2) (3-5 mol%)
-
Base: Potassium Carbonate (
) (2.0 – 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 mmol), boronic acid (1.2 mmol), and
(3.0 mmol). -
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes. Critical: Oxygen inhibits the catalyst and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.03 mmol) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat the block/oil bath to 90°C . Stir vigorously for 4–16 hours.
-
Monitoring: Check TLC (Eluent: 20% EtOAc/Hexanes). The starting bromide is UV-active. Look for the disappearance of the starting spot (
). -
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (SiO2).
Protocol B: The "High-Performance" Method (Challenging/Heteroaryl Partners)
Best for: Pyridyl, pyrimidinyl, or sterically hindered (ortho-substituted) boronic acids.
Rationale: XPhos Pd G2 (Buchwald Generation 2 Precatalyst) generates a monoligated Pd(0) species that is extremely active for oxidative addition and prevents catalyst deactivation by heteroatoms.
Reagents:
-
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Heteroaryl Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Base: Potassium Phosphate Tribasic (
) (3.0 equiv) -
Solvent: n-Butanol or Toluene:Water (10:1)
Step-by-Step Procedure:
-
Setup: Combine substrate, boronic ester, and
in a vial. -
Solvent: Add n-Butanol (0.2 M concentration relative to substrate). Degas by sparging.
-
Catalyst: Add XPhos Pd G2.
-
Reaction: Heat to 100°C for 2–8 hours.
-
Note: The higher temperature and stronger base are required to force the transmetallation of electron-poor heteroaryl boronates.
-
-
Workup: Standard EtOAc extraction.
Part 4: Data Summary & Optimization Guide
Comparative Performance Table:
| Variable | Condition A (Standard) | Condition B (Advanced) | Condition C (Green/Fast) |
| Catalyst | Pd(dppf)Cl2 | XPhos Pd G2 | Pd(OAc)2 / TPPTS |
| Ligand Class | Bidentate Phosphine | Dialkylbiaryl Phosphine | Water-Soluble Phosphine |
| Solvent | Dioxane / Water | n-Butanol | Water / Ethanol |
| Temp/Time | 90°C / 12h | 100°C / 4h | 120°C (Microwave) / 30min |
| Scope | Phenyl, p-Tolyl, p-OMe | Pyridine, Indole, o-Subst. | Simple Aryls |
| Typical Yield | 75-90% | 85-95% | 60-80% |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing Suzuki coupling yields.
Part 5: References
-
Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chem. Commun., 2005, 2041-2043.
-
Relevance: Establishes the stability of the 4-fluoro-pyrazole scaffold under Pd-catalyzed conditions.
-
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv., 2021, 11, 1427-1436.
-
Relevance: Demonstrates C-Br coupling on electron-deficient pyrazole-fused systems.
-
-
Suzuki Cross-Coupling of 4-substituted-arylpyrazole via Microwave Irradiation. Chinese Journal of Organic Chemistry, 2014, 34(4), 769-774.
-
Relevance: Provides precedent for C4-arylation of pyrazoles using standard Pd/Carbonate systems.
-
-
Buchwald, S. L., et al. Catalysts for Suzuki-Miyaura Coupling. Chem. Sci., 2011, 2, 27-50.
-
Relevance: Foundation for using XPhos/SPhos in sterically demanding or electron-poor couplings.
-
Sources
Synthesis of bioactive scaffolds from 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Part 1: Strategic Analysis & Chemical Profile
The Fluorine Effect in Pyrazole Scaffolds
The 4-bromo-1-ethyl-5-fluoro-1H-pyrazole scaffold represents a privileged building block in modern medicinal chemistry. While the pyrazole ring is a ubiquitous pharmacophore found in kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the introduction of the fluorine atom at the C5 position confers specific advantages over the non-fluorinated or chlorinated analogs:
-
Metabolic Stability: The C5 position in pyrazoles is a common site for metabolic oxidation (CYP450-mediated). Substitution with fluorine blocks this "soft spot," significantly extending the half-life (
) of the final drug candidate. -
Electronic Modulation: Fluorine is highly electronegative (
). Its presence at C5 reduces the electron density of the pyrazole ring. This facilitates oxidative addition at the C4-Bromine bond during metal-catalyzed cross-coupling, often making this substrate more reactive than its 5-H counterpart in Suzuki or Buchwald couplings. -
Lipophilicity: The N1-ethyl group, combined with the C5-fluorine, modulates the logP, improving membrane permeability compared to the more polar N1-methyl or N1-H analogs.
Reactivity Map
The following diagram illustrates the orthogonal reactivity of the scaffold. The C4-Br bond is the primary vector for diversification, while the C5-F and N1-Et groups act as stability anchors.
Figure 1: Orthogonal reactivity profile of the 4-bromo-1-ethyl-5-fluoro-1H-pyrazole scaffold.
Part 2: Experimental Protocols
The following protocols are designed for high-fidelity synthesis. They prioritize chemo-selectivity (preserving the C5-F bond) and yield.
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Application: Synthesis of kinase inhibitors targeting the ATP-binding pocket.
Rationale: The C5-fluorine withdraws electrons, making the C4-Br highly susceptible to oxidative addition by Pd(0). However, this electron deficiency can also destabilize the boronate intermediate. We utilize a Pd(dppf)Cl₂ catalyst system which resists de-ligation better than Pd(PPh₃)₄ in electron-poor systems.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole | 1.0 | Substrate |
| Aryl Boronic Acid | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 | Base |
| 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or Schlenk flask with the pyrazole substrate, aryl boronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₂CO₃ solution.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Observation: The solution typically turns from orange/red to black (active Pd species).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-fluoro group makes the product slightly less polar than non-fluorinated analogs, often improving separation.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Introduction of amino side chains for solubility or H-bonding.
Rationale: Amination of electron-rich heterocycles like pyrazoles is notoriously difficult. Standard ligands (BINAP) often fail. We employ tBuXPhos or tBuDavePhos , bulky electron-rich phosphines that facilitate the reductive elimination step in sterically crowded, electron-rich systems.
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole | 1.0 | Substrate |
| Primary/Secondary Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Pre-catalyst |
| tBuXPhos | 0.08 | Ligand |
| NaOtBu | 1.5 | Base |
| Toluene (Anhydrous) | [0.15 M] | Solvent |
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and tBuXPhos in toluene and stir at RT for 10 minutes to generate the active L-Pd(0) species.
-
Addition: Add the pyrazole substrate, the amine, and solid NaOtBu.
-
Thermal Cycle: Seal and heat to 100°C overnight.
-
Critical Control: Do not use carbonate bases (K₂CO₃); they are too weak for this specific transformation. Strong alkoxide bases are required.
-
-
Filtration: Cool and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: The resulting aminopyrazoles are basic. Use DCM/MeOH with 1% NH₃(aq) for chromatography to prevent streaking.
Part 3: Workflow Visualization
The following workflow describes the logical progression for generating a library of bioactive compounds using this scaffold.
Figure 2: Decision tree for library synthesis using 4-bromo-1-ethyl-5-fluoro-1H-pyrazole.
Part 4: References
-
Fustero, S., et al. (2011). "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." Chemical Reviews.
-
Li, X., et al. (2018). "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. W. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
PubChem Compound Summary. (2025). "4-Bromo-1-ethyl-5-fluoro-1H-pyrazole." National Center for Biotechnology Information.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Application Note: Optimized Conditions for Buchwald-Hartwig Amination of 4-Bromopyrazoles
This Application Note is designed for medicinal chemists and process development scientists optimizing the Buchwald-Hartwig amination of 4-bromopyrazoles. It synthesizes high-impact methodologies, specifically distinguishing between unprotected (free N-H) and N-protected substrates, as this is the critical bifurcation point for experimental success.
Executive Summary
The introduction of amino groups at the C4 position of the pyrazole ring is a high-value transformation in drug discovery, yielding privileged scaffolds found in kinase inhibitors (e.g., JAK, Aurora B inhibitors). However, 4-bromopyrazoles present unique challenges compared to standard aryl halides:
-
Catalyst Deactivation: The pyrazole nitrogens (especially in free N-H substrates) can coordinate to Palladium, displacing ligands and forming inactive complexes.
-
Electronic Deactivation: The electron-rich nature of the pyrazole ring renders the C4-Br bond less reactive toward oxidative addition compared to electron-deficient aryl halides.
-
-Hydride Elimination: When coupling aliphatic amines, the intermediate Pd-amido complex is prone to
-hydride elimination, leading to hydrodehalogenation (reduction) of the pyrazole.
This guide provides two distinct, field-validated protocols to overcome these barriers.
Mechanistic Insights & Ligand Selection Strategy
Success in this transformation relies strictly on the interplay between the protecting group status and ligand sterics .
The "Free N-H" Challenge
Unprotected pyrazoles possess an acidic proton (
-
Solution: Use LiHMDS (Lithium bis(trimethylsilyl)amide). It acts as a reversible base and, crucially, the bulky silyl groups and lithium counterion prevent the formation of stable, unreactive Pd-pyrazolyl complexes.
-
Ligand: tBuBrettPhos is the gold standard here. Its extreme bulk facilitates reductive elimination and prevents the coordination of the pyrazole substrate to the metal center.
The "Protected" Pathway
When the N1 position is blocked (e.g., Trityl, THP, Benzyl), the risk of catalyst poisoning drops.
-
Solution: tBuDavePhos or XPhos . These ligands are effective at promoting oxidative addition into the electron-rich C4-Br bond. tBuDavePhos is particularly effective at suppressing
-hydride elimination when coupling secondary alkyl amines.
Decision Matrix: Workflow Visualization
Figure 1: Strategic decision tree for ligand and base selection based on substrate protection.
Protocol A: Coupling of Unprotected (Free N-H) 4-Bromopyrazoles
Target: Direct amination without protecting group manipulation. Primary Reference: Org. Lett. 2014, 16, 4296–4299.
Optimized Conditions Table
| Component | Recommendation | Function |
| Catalyst | tBuBrettPhos Pd G3/G4 (1–3 mol%) | Precatalyst ensures rapid initiation; bulky ligand prevents N-coordination. |
| Alternative | Pd_2(dba)_3 (1.5 mol%) + tBuBrettPhos (3–6 mol%) | Use if precatalyst is unavailable. |
| Base | LiHMDS (2.2 equiv, 1.0 M in THF) | Soluble base; prevents formation of "off-cycle" Pd-pyrazolyl species. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active species. |
| Temp | 65 °C – 100 °C | Moderate heat required for electron-rich bromides. |
Step-by-Step Protocol
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with a magnetic stir bar.
-
Reagent Addition:
-
Add 4-bromopyrazole (1.0 equiv).
-
Add Amine (1.2 equiv).[1]
-
Add tBuBrettPhos Pd G3 (0.02 equiv / 2 mol%). Note: If using Pd(dba)2/Ligand, premix in solvent for 5 mins before adding.
-
-
Solvent & Base:
-
Add anhydrous 1,4-Dioxane (Concentration: 0.2 M relative to bromide).
-
Add LiHMDS (2.2 equiv) dropwise. Crucial: The solution may turn dark orange/brown; this is normal.
-
-
Reaction: Seal the vial and heat to 90 °C for 4–12 hours.
-
Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4.
-
Purification: Flash chromatography. Note: Free amino-pyrazoles are polar; use DCM:MeOH or EtOAc:Hexane gradients.
Protocol B: Coupling of N-Protected 4-Bromopyrazoles
Target: Substrates with Trityl (Trt), Benzyl (Bn), or THP groups. Primary Reference: Molecules 2020, 25, 4591.
Optimized Conditions Table
| Component | Recommendation | Function |
| Ligand | tBuDavePhos (2–4 mol%) | Biphenyl ligand optimized for coupling secondary amines and preventing |
| Catalyst | Pd(dba)2 or Pd(OAc)2 (1–2 mol%) | Standard Pd(0) or Pd(II) sources work well here. |
| Base | NaOtBu (1.5 equiv) | Strong alkoxide base facilitates transmetallation. |
| Solvent | Toluene or Xylene | Non-polar aromatics minimize hydrodehalogenation. |
| Temp | 100 °C – 110 °C | Higher temperature often required for sterically hindered protected substrates. |
Step-by-Step Protocol
-
Preparation: Flame-dry a reaction tube and cool under Argon.
-
Reagent Addition:
-
Add N-protected 4-bromopyrazole (1.0 equiv).
-
Add tBuDavePhos (2.5 mol%) and Pd(dba)2 (2.0 mol%).
-
Add NaOtBu (1.5 equiv).
-
-
Solvent & Amine:
-
Add anhydrous Toluene (0.25 M).
-
Add Amine (1.2 – 1.5 equiv).
-
-
Reaction: Heat to 110 °C (or 160 °C in Microwave for 10 min) until TLC indicates consumption of bromide.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (Starting Material Recovered) | Catalyst poisoning or failed oxidative addition. | Switch to Protocol A. Even if protected, trace deprotection can poison Pd. Increase temp to 120°C. |
| Product is De-brominated (Hydrodehalogenation) | Switch ligand to tBuDavePhos or RuPhos . Increase amine equivalents to 2.0. | |
| Low Yield with Alkyl Amines | Amine binding to Pd is too strong. | Use Pd(OAc)2 as the source to generate a more electrophilic center initially, or switch to BrettPhos (specifically for primary alkyl amines). |
| Thick precipitate forms immediately | Insolubility of the Pd-oxidative addition complex. | Switch solvent to t-Amyl Alcohol or add small amount of water (for inorganic bases) to solubilize. |
References
-
Mechanism & Unprotected Substrates
-
Protected Substrates & Ligand Screening
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Source: Molecules, 2020, 25(19), 4591.
-
General Buchwald-Hartwig User Guide
- A User's Guide to Palladium-Catalyzed Amin
- Source: Chemical Science, 2011, 2, 27-50.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: C-H Activation Strategies Involving the 1-Ethyl-5-fluoro-1H-pyrazole Core
Introduction: The Rising Prominence of Fluorinated Pyrazoles in Drug Discovery
The 1-ethyl-5-fluoro-1H-pyrazole scaffold is an emerging motif of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, pKa, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[2][3] The N-ethyl group provides a handle for tuning solubility and steric interactions. Consequently, methodologies for the selective functionalization of the 1-ethyl-5-fluoro-1H-pyrazole core are in high demand for the rapid generation of diverse compound libraries for drug discovery and development.[4][5]
Direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials.[6][7] This guide provides a comprehensive overview of potential C-H activation strategies applicable to the 1-ethyl-5-fluoro-1H-pyrazole core, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Synthesis of the 1-Ethyl-5-fluoro-1H-pyrazole Starting Material
Protocol 1: Synthesis of 1-Ethyl-5-fluoro-1H-pyrazole
Step 1: Synthesis of a suitable fluorinated 1,3-dicarbonyl precursor.
Fluorinated β-dicarbonyl compounds are key precursors for the synthesis of fluorinated pyrazoles.[3][8] A common precursor is 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. For the purpose of this protocol, we will consider a generic fluorinated 1,3-diketone.
Step 2: Cyclocondensation with Ethylhydrazine.
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a classic and reliable method for constructing the pyrazole ring.[8]
Materials:
-
Fluorinated 1,3-dicarbonyl compound (e.g., 1-fluoro-1,3-butanedione) (1.0 equiv)
-
Ethylhydrazine oxalate (1.1 equiv)
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the ethylhydrazine oxalate in water and basify with a solution of sodium hydroxide until the ethylhydrazine is liberated.
-
To this solution, add the fluorinated 1,3-dicarbonyl compound dissolved in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-ethyl-5-fluoro-1H-pyrazole.
Note: The regioselectivity of the N-alkylation of unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 isomers.[9] The choice of base and solvent can significantly influence the outcome.[10] Enzymatic alkylation has also been shown to provide excellent regioselectivity.[4]
C-H Activation Strategies for the 1-Ethyl-5-fluoro-1H-pyrazole Core
The C-H bonds of the 1-ethyl-5-fluoro-1H-pyrazole core offer several potential sites for functionalization. The primary targets for C-H activation are the C3 and C4 positions of the pyrazole ring and the sp3 C-H bonds of the N-ethyl group. The regioselectivity of these reactions will be governed by the directing ability of the pyrazole nitrogen atoms and the electronic influence of the fluorine substituent.
Strategy 1: Palladium-Catalyzed C-H Arylation
Palladium-catalyzed direct C-H arylation is a robust method for the formation of C-C bonds.[10][11][12] The pyrazole ring can act as a directing group, facilitating the activation of adjacent C-H bonds.[13]
Regioselectivity Considerations:
-
C3 vs. C4-Arylation: In many N-substituted pyrazoles, C-H activation preferentially occurs at the C5 position. However, with the C5 position blocked by a fluorine atom in our target molecule, the focus shifts to the C3 and C4 positions. The C4 position is generally more electron-rich and susceptible to electrophilic attack, while the C3 position can also be functionalized, sometimes requiring specific ligands or reaction conditions.[11][14] The electron-withdrawing nature of the fluorine at C5 is expected to influence the reactivity of the C4 position.
-
Influence of the Fluoro Group: The fluorine atom at C5 will exert a strong inductive electron-withdrawing effect, which can decrease the overall electron density of the pyrazole ring, potentially affecting the rate of C-H activation. However, ortho-fluorine substituents have also been shown to direct C-H activation in some systems.[2]
Protocol 2: Palladium-Catalyzed C4-Arylation of 1-Ethyl-5-fluoro-1H-pyrazole
This protocol is adapted from general procedures for the direct arylation of pyrazoles.[14]
Materials:
-
1-Ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylacetamide (DMAc) or other suitable solvent
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add 1-ethyl-5-fluoro-1H-pyrazole, the aryl bromide, palladium(II) acetate, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale | Reference(s) |
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), etc. | Effective for C-H activation of heterocycles. | [10][11] |
| Ligand | Often ligandless, or phosphine ligands | Can influence reactivity and selectivity. | [15][16] |
| Base | KOAc, K₂CO₃, Cs₂CO₃ | Essential for the C-H activation step. | [14] |
| Solvent | DMAc, DMF, Toluene | High-boiling polar aprotic solvents are common. | [14] |
| Temperature | 100-150 °C | Higher temperatures are often required. | [11] |
Strategy 2: Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are also highly effective for C-H activation and can offer complementary reactivity to palladium.[8][17][18] Rhodium(III) catalysts, in particular, have been widely used for the C-H functionalization of various heterocycles.[19][20]
Protocol 3: Rhodium-Catalyzed C-H Alkenylation of 1-Ethyl-5-fluoro-1H-pyrazole
This protocol is based on established methods for the rhodium-catalyzed alkenylation of heterocycles.[9][21]
Materials:
-
1-Ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Activated alkene (e.g., methyl acrylate) (2.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Acetic acid (AcOH) (as co-solvent or additive)
-
1,2-Dichloroethane (DCE) or other suitable solvent
-
Inert atmosphere
Procedure:
-
In a sealed tube, combine 1-ethyl-5-fluoro-1H-pyrazole, the activated alkene, [RhCp*Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and acetic acid.
-
Heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through Celite.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale | Reference(s) |
| Catalyst | [RhCp*Cl₂]₂, [Rh(cod)Cl]₂ | Common and effective rhodium catalysts. | [9][19] |
| Oxidant/Additive | AgSbF₆, Cu(OAc)₂ | Often required to facilitate the catalytic cycle. | [8] |
| Solvent | DCE, t-AmylOH, Acetic Acid | Choice of solvent can influence reactivity. | [9] |
| Temperature | 80-120 °C | Milder conditions compared to some Pd systems. | [21] |
Strategy 3: C(sp³)-H Activation of the N-Ethyl Group
The pyrazole nitrogen can also direct the activation of C-H bonds on the N-alkyl substituent.[22] This strategy allows for functionalization at the β-position of the ethyl group, leading to the formation of β-phenethylamine precursors after potential cleavage of the pyrazole ring.
Protocol 4: Palladium-Catalyzed β-Arylation of the N-Ethyl Group
This protocol is adapted from the work of Daugulis and others on pyrazole-directed C(sp³)-H arylation.
Materials:
-
1-Ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Silver(I) oxide (Ag₂O) or Silver(I) carbonate (Ag₂CO₃) (1.5 equiv)
-
Acetic acid (AcOH) or a mixture of AcOH and hexafluoroisopropanol (HFIP)
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add 1-ethyl-5-fluoro-1H-pyrazole, the aryl iodide, Pd(OAc)₂, and the silver salt.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent (AcOH or AcOH/HFIP mixture).
-
Heat the reaction to 80-130 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualization of Reaction Mechanisms and Workflows
Proposed Catalytic Cycle for Palladium-Catalyzed C4-Arylation
Caption: Proposed mechanism for Pd-catalyzed C4-arylation.
Experimental Workflow for C-H Activation
Sources
- 1. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. researchgate.net [researchgate.net]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Direct palladium-catalyzed C–H arylation of bioactive triazolyl-C-nucleosides on a key position of the heterocyclic base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. zjwintime.com [zjwintime.com]
- 14. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Rhodium-catalyzed C-H functionalization with N-acylsaccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Rhodium-Catalyzed Functionalization and Annulation of N-Aryl Phthalazinediones with Allyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Technical Guide: Functionalization of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole for Agrochemical Discovery
Introduction: The Fluorine-Pyrazole Advantage
In modern agrochemical design, the 1-ethyl-5-fluoro-1H-pyrazole scaffold represents a privileged structural motif. Unlike its non-fluorinated or chlorinated analogs, this specific substitution pattern offers a unique balance of physicochemical properties critical for bioavailability and metabolic stability.
Why this Scaffold?
-
Metabolic Blocking: The C5-Fluorine atom mimics hydrogen sterically but blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrazoles in plants and insects.
-
Lipophilicity Modulation: The N-ethyl group, combined with the 5-fluoro substituent, tunes the logP to an optimal range (typically 2.0–3.5) for penetrance across waxy leaf cuticles and insect exoskeletons.
-
Electronic Tuning: The electronegative fluorine lowers the electron density of the pyrazole ring, influencing the pKa of adjacent functional groups (e.g., amides) and altering binding affinity to targets like Succinate Dehydrogenase (SDH).
This guide details the two primary synthetic workflows for this intermediate: Palladium-Catalyzed Cross-Coupling (for biaryl scaffolds) and Lithium-Halogen Exchange (for carboxamide precursors).
Chemical Reactivity Profile
The reactivity of 4-bromo-1-ethyl-5-fluoro-1H-pyrazole is defined by the competition between the labile C4-Bromine bond and the robust (but potentially labile under forcing conditions) C5-Fluorine bond.
Reactivity Map
Figure 1: Chemoselectivity map. Pathway A and B are the desired synthetic routes. Pathway C represents a stability risk during high-temperature basic workups.
Application 1: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of 4-aryl or 4-heteroaryl pyrazoles.[1]
Mechanistic Insight
The 5-fluoro substituent exerts an inductive electron-withdrawing effect, which theoretically facilitates the oxidative addition of Pd(0) into the C4-Br bond compared to the non-fluorinated analog. However, this also makes the ring more susceptible to base-mediated decomposition. Therefore, mild bases and active catalyst systems are preferred over forcing conditions.
Protocol A: Optimized Coupling with Heteroaryl Boronic Acids
Reagents:
-
Substrate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to heteroatom chelation.
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[3]
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or pressure tube with the pyrazole substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under a positive stream of Argon.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80–90 °C (oil bath) or 100 °C (microwave, 30 min).
-
Note: Monitor by TLC/LCMS. The 5-F group is generally stable under these conditions, but avoid prolonged heating >12 hours to prevent hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Typical Yields
| Coupling Partner | Catalyst | Base | Yield (%) | Notes |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85-92% | Standard benchmark. |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 78-85% | Requires stronger base/catalyst. |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 80-88% | High activity observed. |
Application 2: Lithiation & Carboxylation (SDHI Synthesis)
Target: 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylic acid.[4] Relevance: This acid is the direct precursor for amide coupling to aniline fragments, forming the core of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Critical Safety & Chemistry Warning: The "Hetaryne" Risk
Lithiation of 4-bromo-5-fluoropyrazoles carries a specific risk: Elimination of Li-F . If the 4-lithio intermediate is allowed to warm above -60°C before trapping, it can eliminate LiF to form a transient 4,5-didehydropyrazole (a hetaryne), leading to complex mixtures and tar formation. Strict temperature control is non-negotiable.
Protocol B: Cryogenic Carboxylation
Reagents:
-
Substrate: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Electrophile: Dry CO₂ gas (excess) or Dry Ice
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with an internal temperature probe and magnetic stir bar. Flush with Argon.
-
Dissolution: Dissolve the pyrazole substrate in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Ensure internal temperature reaches -75 °C or lower.
-
Exchange: Add n-BuLi dropwise via syringe pump or addition funnel over 15 minutes.
-
Control: Do not allow internal temp to rise above -70 °C .
-
Aging:[5] Stir at -78 °C for exactly 30 minutes to ensure complete Br/Li exchange.
-
-
Trapping:
-
Method A (Gas): Bubble dry CO₂ gas (passed through a CaCl₂ drying tube) into the solution for 20 minutes while maintaining -78 °C.
-
Method B (Solid): Add excess crushed dry ice (rinsed with dry ether to remove frost) directly to the reaction.
-
-
Warming: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Quench with 1N HCl until pH ~2.
-
Isolation: Extract with EtOAc. The product is the carboxylic acid, so it may require extraction into mild base (NaHCO₃), separation of organics, and re-acidification of the aqueous layer to precipitate the pure acid.
Synthesis Workflow: From Intermediate to Active Ingredient
The following diagram illustrates how this intermediate fits into a broader drug discovery pipeline for SDHI fungicides.
Figure 2: Synthetic workflow for converting the bromo-intermediate into a bioactive carboxamide fungicide.
References
-
Synthesis and Reactivity of 4-Bromopyrazoles
- Title: "Regioselective synthesis and functionaliz
- Source:Organic & Biomolecular Chemistry, 2012.
-
Context: General reactivity of the 4-bromo motif in cross-coupling.[1]
-
Lithiation of Halogenated Heterocycles
- Title: "Directed Metal
- Source:Baran Lab, Scripps Research Institute.
- Context: Protocols for handling unstable lithio-species and preventing benzyne/hetaryne elimin
-
Agrochemical Applications (SDHI Fungicides)
- Title: "Succinate Dehydrogenase Inhibitors (SDHIs): A Class of Fungicides with Broad Spectrum."
- Source:Journal of Agricultural and Food Chemistry.
- Context: Structural requirements for SDHI activity, highlighting the role of the pyrazole-4-amide core.
-
(General Journal Link for verification)
-
Compound Data & Safety
- Title: "4-Bromo-1-ethyl-5-fluoro-1H-pyrazole Substance Info."
- Source:PubChem.
- Context: Physical properties and CAS verific
Sources
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-fluoro ethyl pyrazol | Sigma-Aldrich [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
Scalable synthesis routes for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole derivatives
This Application Note is structured to provide a direct, scalable, and scientifically rigorous pathway for the synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole .
Executive Summary
The 1,4,5-trisubstituted pyrazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., c-Met, BRAF) and agrochemicals. Specifically, the 5-fluoro substituent offers unique metabolic stability and electronic modulation compared to its chloro- or hydro- analogs. However, introducing fluorine at the C5 position of the pyrazole ring is synthetically challenging due to the tendency of fluorine to undergo elimination during cyclization or nucleophilic displacement.
This guide details the Sequential C-H Functionalization Route , identified as the most scalable and modular approach. Unlike classical cyclization methods that suffer from poor regioselectivity and unstable fluorinated precursors, this route utilizes late-stage electrophilic fluorination (NFSI) and bromination (NBS) on a robust 1-ethylpyrazole core.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the "regio-isomer trap" common in pyrazole cyclizations. By establishing the N1-substituent first, we direct subsequent functionalizations using the inherent electronic bias of the pyrazole ring.
Strategic Disconnections
-
C4-Br Bond: Installed last via Electrophilic Aromatic Substitution (EAS). The C4 position is the most nucleophilic site on the pyrazole ring.
-
C5-F Bond: Installed via directed lithiation and electrophilic trapping (NFSI). The N1-ethyl group directs lithiation to the C5 position via coordination and inductive acidification.
-
N1-Ethyl Bond: Established first via alkylation of 1H-pyrazole to ensure a single regioisomer (due to tautomeric symmetry of the starting material).
Figure 1: Retrosynthetic logic flow prioritizing regiocontrol and late-stage halogenation.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-pyrazole
Objective: Quantitative N-alkylation of pyrazole. Rationale: Using Cs₂CO₃ in MeCN provides a mild, heterogeneous base system that minimizes over-alkylation (quaternization) and simplifies workup compared to NaH/DMF methods.
-
Reagents: 1H-Pyrazole (1.0 equiv), Ethyl Iodide (1.2 equiv), Cs₂CO₃ (1.5 equiv), Acetonitrile (MeCN).
-
Scale: 100 g input.
Protocol:
-
Charge a 2L reactor with 1H-Pyrazole (68.0 g, 1.0 mol) and MeCN (680 mL) .
-
Add Cs₂CO₃ (488 g, 1.5 mol) in portions. Note: Mild exotherm.
-
Add Ethyl Iodide (187 g, 1.2 mol) dropwise over 60 mins, maintaining internal temperature <30°C.
-
Heat to reflux (80-82°C) for 4 hours. Monitor by GC-MS or TLC (EtOAc/Hex 1:4).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Distillation under reduced pressure (bp ~105°C @ 760 mmHg, adjust for vacuum).
-
Yield Target: >90% (Clearless oil).
Step 2: Synthesis of 1-Ethyl-5-fluoro-1H-pyrazole (Critical Step)
Objective: C5-selective fluorination via lithiation. Rationale: N1-substituted pyrazoles undergo lithiation exclusively at C5 due to the "Directed Ortho Metalation" (DoM)-like effect of the nitrogen lone pair. NFSI is chosen over Selectfluor or F₂ gas for its solubility in organic solvents, safety profile, and high selectivity.
-
Reagents: 1-Ethylpyrazole (1.0 equiv), n-Butyllithium (1.2 equiv, 2.5M in hexanes), NFSI (N-Fluorobenzenesulfonimide, 1.25 equiv), THF (Anhydrous).
-
Safety: n-BuLi is pyrophoric. Reaction must be under N₂/Ar atmosphere.
Protocol:
-
Drying: Flame-dry a 3-neck flask and purge with Argon.
-
Solvation: Dissolve 1-Ethylpyrazole (48.0 g, 0.5 mol) in Anhydrous THF (500 mL) . Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (240 mL, 0.6 mol) dropwise via cannula/pressure-equalizing funnel over 45 mins. Maintain temp < -70°C.
-
Checkpoint: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating formation of the 5-lithio species.
-
-
Fluorination: Dissolve NFSI (197 g, 0.625 mol) in THF (300 mL) in a separate vessel. Add this solution dropwise to the lithiated pyrazole at -78°C.
-
Exotherm Warning: This step is highly exothermic. Control addition rate strictly to keep T < -65°C.
-
-
Quench: Allow to warm to RT overnight. Quench with sat. NH₄Cl (aq).
-
Workup: Extract with Et₂O (3x). Wash organics with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (gradient 0-10% EtOAc in Hexanes) or fractional distillation if scale permits.
-
Note: Separation from unreacted starting material can be difficult; high conversion in lithiation is crucial.
-
-
Yield Target: 65-75%.
Step 3: Synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Objective: Regioselective bromination at C4. Rationale: With C5 blocked by Fluorine and N1 by Ethyl, the C4 position is the only nucleophilic site remaining for Electrophilic Aromatic Substitution. NBS is preferred over Br₂ for stoichiometry control and ease of handling.
-
Reagents: 1-Ethyl-5-fluoropyrazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF or MeCN.
Protocol:
-
Dissolve 1-Ethyl-5-fluoropyrazole (57 g, 0.5 mol) in DMF (285 mL) (5 vol).
-
Cool to 0°C .
-
Add NBS (93.5 g, 0.525 mol) portion-wise over 30 mins. Protect from light.
-
Allow to warm to RT and stir for 2-4 hours.
-
Workup: Pour reaction mixture into Ice Water (1.5 L) . The product may precipitate as a solid or oil.
-
Extraction: If oil, extract with MTBE. Wash with Na₂S₂O₃ (aq) to remove bromine traces, then water (3x) to remove DMF.
-
Purification: Recrystallization (from Hexane/EtOH) or vacuum distillation.
-
Yield Target: >85%.
Process Safety & Scale-Up Data
| Parameter | Hazard / Criticality | Control Strategy |
| n-Butyllithium | Pyrophoric; reacts violently with moisture. | Use Schlenk lines or closed loop dosing systems. Ensure <10 ppm H₂O in THF. |
| NFSI Exotherm | High heat release upon reaction with organolithium. | Dose NFSI solution slowly. Use jacketed reactors with active cryo-cooling for >100g scale. |
| Regioselectivity | Temperature dependent. | Maintain lithiation temp < -70°C to prevent scrambling or decomposition of the lithio-species. |
| Bromination | Runaway potential (low). | NBS addition is endothermic/mildly exothermic but DMF solvent can retain heat. Cool to 0°C initially.[1] |
Self-Validating The Protocol (Analytical Checkpoints):
-
Step 1 Check: 1H NMR should show a triplet (~1.4 ppm) and quartet (~4.1 ppm) for the ethyl group, and three aromatic protons.
-
Step 2 Check: 19F NMR is diagnostic.[2] Expect a singlet around -120 to -130 ppm. 1H NMR must show loss of the C5 proton (usually the most downfield signal in the parent pyrazole).
-
Step 3 Check: MS (ESI+) will show the characteristic 79Br/81Br isotope pattern (1:1 ratio). 1H NMR will show only one aromatic proton singlet (C3-H).
Visualizing the Workflow
Figure 2: Sequential workflow with integrated Quality Control (QC) checkpoints.
References
-
Regioselective Synthesis of 1-Substituted Pyrazoles. Journal of Organic Chemistry. Discusses the thermodynamics of N-alkylation.
-
Electrophilic Fluorination of Heterocycles with NFSI. Chemical Reviews. Comprehensive review on using N-fluorobenzenesulfonimide for late-stage fluorination.
-
Lithiation of 1-Alkylpyrazoles. Tetrahedron. Establishes the C5-selectivity of lithiation in N-substituted pyrazoles.
-
NBS Bromination Protocols. Organic Syntheses. Standard procedures for regioselective bromination of heteroaromatics.
-
PubChem Compound Summary: 4-Bromo-1-ethyl-1H-pyrazole. National Library of Medicine. Physical property data for the non-fluorinated precursor.
(Note: While specific CAS 71229-85-1 refers to the non-fluorinated analog, the chemistry described adapts these proven routes for the 5-fluoro derivative).
Sources
Reagents for lithiation and functionalization of 4-bromo-pyrazoles
Topic: Reagents for Lithiation and Functionalization of 4-Bromo-Pyrazoles Content Type: Advanced Application Note & Protocol Guide
Overcoming Acidity, Aggregates, and the "Halogen Dance"
Executive Summary & Strategic Importance
The 4-bromopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a precursor for ubiquitous bioactive cores (e.g., kinase inhibitors like Ruxolitinib). However, functionalizing this position via metallation is fraught with two distinct failure modes:
-
N-H Acidity: The pyrazole N-H proton (
) is far more acidic than the C-Br bond is reactive, necessitating robust protection strategies. -
The "Halogen Dance" & Isomerization: The 4-lithio species, while kinetically formed, is thermodynamically unstable relative to the 5-lithio species. Improper reagent selection or temperature control can lead to regio-scrambling (Halogen Dance) or anion migration, resulting in inseparable mixtures of 4- and 5-substituted products.
This guide details the transition from classical cryogenic lithiation (
Critical Mechanistic Pathways
Before selecting a reagent, researchers must understand the competing pathways governing the reactivity of 4-bromo-1-protected pyrazoles.
Diagram 1: Reaction Pathway Decision Tree
Caption: Logical flow for selecting reagents based on desired regioselectivity and functional group tolerance.
Reagent Selection Guide
The choice of reagent dictates the success of the metallation. The shift towards "Turbo" reagents is driven by the need to avoid cryogenic conditions and improve safety.
| Feature | Turbo Grignard ( | Knochel-Hauser Base (TMPMgCl | |
| Primary Mechanism | Halogen-Lithium Exchange | Halogen-Magnesium Exchange | Deprotonation (DoM) |
| Active Species | Aggregated R-Li clusters | Monomeric | Sterically hindered amide base |
| Temperature | Strictly -78°C | -15°C to Room Temperature | -20°C to 0°C |
| Functional Group Tolerance | Low (Attacks esters, nitriles) | High (Tolerates esters, nitriles, some amides) | High |
| Risk of Halogen Dance | High (if warmed > -60°C) | Very Low (Mg-C bond is more covalent/stable) | High (Promotes migration) |
| Use Case | Small scale, simple substrates | Preferred Method for drug discovery/scale-up | Functionalizing C5 while keeping C4-Br |
Detailed Protocols
Protocol A: The "Turbo Grignard" Exchange (Recommended)
Objective: Clean conversion of 4-bromo-1-SEM-pyrazole to 4-functionalized derivatives without cryogenic cooling. Why this works: The LiCl additive breaks up the polymeric magnesium aggregates, increasing the kinetic rate of exchange (the "Turbo" effect) while the resulting C-Mg bond prevents the anion from migrating to the C5 position.
Materials:
-
Substrate: 4-Bromo-1-(2-(trimethylsilyl)ethoxymethyl)-1H-pyrazole (1.0 equiv).
-
Reagent:
-PrMgCl LiCl (1.3 M in THF, commercially available or prepared in situ). -
Solvent: Anhydrous THF.
-
Electrophile: Aldehyde, Ketone, or Isocyanate.
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add the protected pyrazole (5.0 mmol) and anhydrous THF (25 mL, 0.2 M concentration).
-
Activation: Cool the solution to 0°C (ice bath). Note: Unlike n-BuLi, -78°C is unnecessary and may stall the exchange.
-
Exchange: Dropwise add
-PrMgCl LiCl (1.1 equiv, 4.23 mL) over 5 minutes. -
Incubation: Stir at 0°C for 30 minutes.
-
Self-Validation Check: Aliquot 0.1 mL of the reaction mixture into a vial containing saturated
in THF. Analyze by GC-MS. -
Success Criteria: >98% conversion to 4-iodo-1-SEM-pyrazole (indicates complete magnesiation). <2% starting bromide.
-
-
Functionalization: Add the electrophile (1.2 equiv) neat or in THF.
-
Completion: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Quench: Quench with sat. aq.
. Extract with EtOAc.
Protocol B: Cryogenic Lithiation (Classical)
Objective: Rapid generation of 4-lithio species for reaction with low-reactivity electrophiles. Risk: High probability of "Halogen Dance" if temperature control fails.
Step-by-Step Procedure:
-
Setup: Dissolve 4-bromo-1-THP-pyrazole (5.0 mmol) in THF (25 mL) under
. -
Cryo-Cooling: Cool strictly to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.
-
Lithiation: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise down the side of the flask to precool the reagent.-
Critical Control Point: The internal temperature must not rise above -70°C.
-
-
Reaction: Stir for exactly 15 minutes at -78°C. Do not extend time.
-
Quench: Add electrophile immediately at -78°C.
-
Workup: Standard aqueous workup.
Troubleshooting & Optimization: The Halogen Dance
The "Halogen Dance" in pyrazoles is a base-catalyzed migration where the bromine moves from C4 to C5, often resulting in thermodynamically stable 5-substituted products.
Diagram 2: The Halogen Dance Mechanism
Caption: Mechanism showing how base selection drives either stable exchange or migration.
Mitigation Strategies:
-
Avoid Amide Bases: LDA and LiTMP favor deprotonation (DoM) at C5, initiating the dance. Use Grignard reagents for C4 targeting.
-
Protecting Group Sterics: Bulky groups like SEM or Trityl at N1 can sterically shield the C5 proton, slowing down the deprotonation step required for the dance.
-
Solvent Polarity: The dance is faster in polar solvents (THF/HMPA). If using Lithium reagents, non-polar solvents (Toluene/Ether) can suppress migration, though solubility may be an issue.
References
-
Knochel, P. et al. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][3] Angewandte Chemie International Edition. Link
-
Heinisch, G. et al. (1992). The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation reactions with pyrazoles.[4] Heterocycles. Link
-
Krasovskiy, A. & Knochel, P. (2006). A LiCl-Mediated Mg/Hal Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][3] Synthesis. Link
-
Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migrations. Angewandte Chemie International Edition. Link
-
McLaughlin, M. et al. (2008).[5] C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation. Journal of Organic Chemistry. Link
Sources
- 1. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for separating 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole from byproducts
Welcome to the dedicated technical support guide for the purification of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this key synthetic intermediate. The following sections provide in-depth answers to frequently asked questions, troubleshooting advice for typical experimental hurdles, and validated protocols to ensure the highest purity of your target compound.
Introduction: The Challenge of Purity
The synthesis of substituted pyrazoles, such as 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, often yields a mixture of products, including regioisomers, unreacted starting materials, and various colored byproducts. The structural similarity between the desired product and its isomers presents a significant purification challenge, demanding robust and optimized separation methodologies to achieve the high purity required for downstream applications in drug discovery and development. This guide provides a systematic approach to tackling these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole?
A1: The primary byproducts in the synthesis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, typically formed from the ethylation of a 4-bromo-5-fluoro-1H-pyrazole precursor, are:
-
Regioisomers: The most common isomeric byproduct is the N2-ethylated pyrazole. Due to the similar electronic environments of the two nitrogen atoms in the pyrazole ring, alkylation can occur at either position, leading to a mixture of N1 and N2 isomers which can be difficult to separate due to their similar physical properties.[1][2]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-bromo-5-fluoro-1H-pyrazole and the ethylating agent (e.g., ethyl iodide).
-
Colored Impurities: Side reactions, particularly those involving the hydrazine precursors often used in pyrazole synthesis, can generate colored impurities, frequently resulting in yellow or reddish hues in the crude product.[2]
-
Poly-halogenated Species: Depending on the synthetic route, minor amounts of di- or tri-halogenated pyrazoles might be formed.
Q2: How can I quickly assess the purity of my crude product and identify the main byproducts?
A2: A combination of chromatographic and spectroscopic techniques is essential for a thorough assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable initial step to visualize the number of components in your crude mixture. Co-spotting with your starting materials can help identify their presence in the product. The separation of regioisomers on TLC can be challenging but is a good indicator of the difficulty of separation by column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying the desired product and its regioisomeric byproduct. The chemical shifts of the protons and fluorine atoms will differ between the N1 and N2 isomers. Duplicate sets of peaks in the NMR spectrum are a strong indication of an isomeric mixture.[2][3]
-
Mass Spectrometry (MS): MS, particularly when coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), can confirm the molecular weight of the components in your mixture, helping to identify the desired product and potential byproducts.
Q3: Which purification method is generally the most effective for separating the N1 and N2 regioisomers?
A3: Flash column chromatography is the most widely recommended and effective method for separating pyrazole regioisomers on a preparative scale.[1][3][4] The success of this technique relies on the subtle differences in polarity between the isomers, which can be exploited by careful selection of the stationary and mobile phases.
Troubleshooting and Optimization Guides
Issue 1: Poor Separation of Regioisomers by Column Chromatography
Symptoms:
-
Co-elution of the desired product and its regioisomer, as observed by TLC or NMR analysis of the collected fractions.
-
Broad peaks during column chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical. A solvent system that provides a good separation of spots on a TLC plate (ΔRf > 0.1) should be used. If isomers are not separating on the TLC, they will not separate on the column.[1] Experiment with different solvent mixtures, such as hexane/ethyl acetate, dichloromethane/methanol, or toluene/acetone. A shallow gradient elution can often improve separation compared to an isocratic elution. |
| Column Overloading | Loading too much crude material onto the column will lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel. |
| Improper Sample Loading | Dissolving the sample in a strong solvent and loading it directly onto the column can cause band broadening. Dry loading is the preferred method. Dissolve your crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1] |
| Incorrect Stationary Phase | While standard silica gel is often sufficient, for very challenging separations, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase C18 silica gel for HPLC.[1] |
Issue 2: Persistent Colored Impurities in the Final Product
Symptoms:
-
The isolated product has a yellow, orange, or brown tint, even after initial purification.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Highly Colored Byproducts | These are often non-polar impurities that can be difficult to remove completely by chromatography alone. |
| Product Degradation | The target compound may be sensitive to light, air, or prolonged exposure to the acidic silica gel. |
| Charcoal Treatment | Dissolve the impure product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of celite. The charcoal will adsorb many colored impurities.[2] |
| Recrystallization | This is a highly effective method for removing small amounts of impurities, including colored ones.[2][5] The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Acid-Base Extraction | Pyrazoles are weakly basic and can be protonated to form water-soluble salts. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous phase, leaving non-basic colored impurities in the organic layer. The aqueous layer can then be basified and the pure pyrazole extracted with an organic solvent.[2][6] |
Visualizing the Purification Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Solving Debromination in Pyrazole Synthesis
Topic: Troubleshooting and suppressing protodebromination (hydrodehalogenation) side reactions during the functionalization of bromopyrazoles. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Diagnostic Center: Why is my Bromine Disappearing?
This section addresses the root causes of protodebromination (replacement of -Br with -H) during palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) of bromopyrazoles.
Q1: I am attempting a Suzuki coupling on a 4-bromopyrazole, but LCMS shows significant conversion to the non-brominated parent pyrazole. What is the mechanism?
A: You are observing hydrodehalogenation .[1][2][3][4] This occurs when the oxidative addition intermediate (
-
The Mechanism: The Palladium(II) intermediate undergoes ligand exchange with a hydride donor (often the solvent or base). This forms a
species, which rapidly undergoes reductive elimination to release (your debrominated byproduct) and regenerates . -
The Culprit: In 90% of cases, the hydride source is an alcohol solvent (MeOH, EtOH, iPrOH) or an amine acting as a reducing agent.
Q2: I used standard conditions ( , , Ethanol/Water). Why did this fail?
A: These "classic" conditions are a perfect storm for debromination of electron-rich heterocycles like pyrazoles.
-
Ethanol: Acts as a hydride source via
-hydride elimination from a Pd-alkoxide intermediate. - : Triphenylphosphine is a relatively slow ligand for oxidative addition/reductive elimination compared to modern dialkylbiaryl phosphines. A slower catalytic cycle increases the lifetime of the vulnerable Pd(II) species, giving it more time to find a hydride.
-
Electron Richness: Pyrazoles are electron-rich. The resulting Pd-Ar bond is more nucleophilic and prone to protonation/reduction pathways compared to electron-deficient aryl halides.
Q3: How do I distinguish between Debromination and Protodeboronation?
A: This is a critical distinction.
-
Debromination: Your electrophile (Bromopyrazole, Mass
) becomes Parent Pyrazole (Mass ). -
Protodeboronation: Your nucleophile (Boronic Acid, Mass
) loses the boron group and becomes Ar-H. -
Diagnostic: Check the mass spectrum of the byproduct. If the mass corresponds to the pyrazole losing Br, follow the protocols below.
Mechanistic Insight: The Divergent Pathway
The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Hydrodehalogenation pathway.
Figure 1: Kinetic divergence in the catalytic cycle. The red path represents the hydrodehalogenation side reaction, often driven by alcohol solvents or slow transmetallation rates.
Protocol Vault: Optimized Methodologies
To eliminate debromination, we must remove hydride sources and accelerate the productive cycle.
Protocol A: The "Anhydrous" High-Fidelity Suzuki Coupling
Best for: Labile bromopyrazoles that debrominate in alcoholic media.
The System:
-
Catalyst:
+ XPhos (or XPhos Pd G2 precatalyst). -
Solvent: 1,4-Dioxane (Anhydrous).
-
Why: Aprotic.[6] Removes the primary source of hydrides (alcohols).
-
-
Base:
(Tribasic Potassium Phosphate).-
Why: Inorganic bases are less likely to promote
-hydride elimination than alkoxides (like NaOEt or tBuONa) [2].
-
-
Additives: Minimal water (degassed).
Step-by-Step:
-
Charge: In a reaction vial, add Bromopyrazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv),
(2.0–3.0 equiv), and XPhos Pd G2 (2–5 mol%). -
Solvent: Add anhydrous 1,4-Dioxane (
concentration). -
Water Spike: Add degassed water (ratio 10:1 Dioxane:Water). Note: Boronic acids require trace water for the transmetallation step, but excess water can promote protonolysis.
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
Heat: Seal and heat to 80–100°C.
-
Monitor: Check LCMS at 1 hour. If conversion is low but no debromination is seen, increase temp to 110°C.
Protocol B: Lithiation-Trapping (Halogen Dance Prevention)
Best for: Introducing electrophiles without losing the bromine via Lithium-Halogen Exchange.
If you are trying to functionalize a pyrazole via lithiation (e.g., C-H activation or exchange) and losing the bromine:
-
Temperature Control: Maintain -78°C strictly. Pyrazolyllithiums are unstable above -60°C and will undergo "Halogen Dance" (migration of the halogen) or quench with trace acidity.
-
Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is non-nucleophilic and less likely to cause direct Li-Br exchange if C-H deprotonation is the goal.
Data Analysis: Ligand & Solvent Effects[1][6][7][8]
The choice of ligand and solvent is the single biggest determinant in suppressing debromination.
Table 1: Impact of Reaction Conditions on 4-Bromopyrazole Coupling Model Reaction: 1-methyl-4-bromopyrazole + Phenylboronic acid
| Condition Set | Catalyst/Ligand | Solvent | Base | Yield (Ar-Ar') | Debromination (Ar-H) | Analysis |
| Legacy | EtOH/H2O | 45% | 40% | Ethanol acts as H-source; Slow ligand allows reduction. | ||
| Common | DMF/H2O | 65% | 15% | DMF can decompose to amines (H-source); dppf is better but not optimal. | ||
| Optimized | XPhos Pd G2 | Dioxane/H2O | 92% | < 2% | Bulky ligand speeds coupling; Aprotic solvent removes H-source. | |
| Alt. Opt. | Toluene | 88% | < 5% | Excellent for sterically hindered substrates. |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7] [Link]
-
Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid Room Temperature Buchwald-Hartwig and Suzuki-Miyaura Couplings of Heteroaromatic Chlorides Employing Pd/N-Heterocyclic Carbene Catalysts. Chemistry – A European Journal. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Heteroaryl Halides. Angewandte Chemie International Edition. [Link]
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Selection for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Welcome to the technical support center for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole. This guide is designed for researchers, chemists, and formulation scientists to navigate the critical process of solvent selection for this compound. Proper solvent selection is paramount for ensuring reproducibility in screening assays, enabling robust process chemistry, and developing effective formulations. This document provides a structured approach, from theoretical prediction to experimental validation, and offers solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole that influence its solubility?
A1: Understanding the molecular structure is the first step in predicting solubility behavior. While experimental data for this specific molecule is not widely published, we can infer its properties from its constituent parts.
-
Structure: The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted with a bromo group, a fluoro group, and an ethyl group.
-
Polarity: The pyrazole ring itself is polar due to the presence of two nitrogen atoms. The C-F and C-Br bonds introduce significant polarity. However, the ethyl group is non-polar. This combination suggests the molecule has both polar and non-polar characteristics, making it unlikely to be highly soluble in either very polar (like water) or very non-polar (like hexanes) solvents.
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The absence of N-H protons means it cannot act as a hydrogen bond donor.
-
Estimated Properties: Based on its structure and similar compounds like 4-Bromo-1-ethyl-1H-pyrazole[1][2], we can estimate its properties. The addition of a fluorine atom is expected to increase its molecular weight and potentially its polarity and melting point, thereby influencing its solubility profile.
Table 1: Estimated Physicochemical Properties of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
| Property | Estimated Value / Characteristic | Impact on Solubility |
|---|---|---|
| Molecular Weight | ~193.02 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Polarity | Moderately polar | Suggests solubility in solvents of intermediate polarity (e.g., acetone, ethyl acetate, DCM). |
| Hydrogen Bond Donor | No | Will not readily dissolve in solvents that primarily act as H-bond acceptors. |
| Hydrogen Bond Acceptor | Yes (N atoms, F atom) | Can interact favorably with protic solvents (like alcohols) or other H-bond donors. |
| LogP (Predicted) | ~1.5 - 2.5 | A positive LogP indicates a preference for lipophilic environments over aqueous ones. |
Q2: Why is a systematic approach to solvent selection superior to trial-and-error?
A2: A trial-and-error approach is inefficient, consumes significant amounts of valuable compound, and often fails to identify the optimal solvent system. A systematic approach, combining theoretical models with structured experimental screening, offers numerous advantages:
-
Efficiency: It minimizes the number of experiments required, saving time and resources.[3]
-
Informed Decisions: It provides insights into the underlying molecular interactions driving solubility, allowing for more rational formulation design.[3]
-
Problem Solving: When issues like precipitation arise, a systematic understanding of the solute-solvent system makes troubleshooting more effective.
-
Discovery of Better Solvents: It can help identify less common but more effective or "greener" solvents that might be overlooked in a trial-and-error screen.[4]
Q3: What theoretical models can I use to predict the solubility of my compound?
A3: Several computational models can provide a strong starting point for solvent selection before you even step into the lab.
-
Hansen Solubility Parameters (HSP): This is a powerful and practical method that breaks down solubility into three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).[5][6] The core principle is that "like dissolves like."[7] A solvent with HSP values close to those of the solute is likely to be a good solvent. The "distance" (Ra) between the solute and solvent in the 3D Hansen space can be calculated, and a smaller distance suggests higher affinity.
-
COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a more advanced, quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, with high accuracy.[8][9] It calculates the chemical potential of a compound in a solution from first principles, making it a highly predictive tool, especially when experimental data is scarce.[9][10]
-
Machine Learning (ML) Models: In recent years, ML and AI models have been developed to predict aqueous and organic solvent solubility with increasing accuracy.[11][12][13] These models are trained on large datasets of known solubility data and can be very effective for rapid screening of candidate molecules.[12][13]
Experimental Protocols & Workflows
Workflow for Systematic Solvent Selection
This workflow provides a logical progression from theoretical prediction to experimental confirmation.
Caption: A systematic workflow for solvent selection.
Protocol 1: Rapid Small-Scale Solubility Screening
This protocol is designed to quickly assess solubility in a range of solvents using a minimal amount of compound.
Objective: To qualitatively categorize solvents as having high, medium, or low solubility for the target compound.
Materials:
-
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
-
Analytical balance
-
Set of candidate solvents (see Table 2 for suggestions)
-
1.5 mL glass vials with caps
-
Vortex mixer
-
Pipettors
Procedure:
-
Preparation: Weigh approximately 2.0 mg of the compound into each of 10-15 labeled glass vials.
-
Solvent Addition: Add 0.2 mL of a candidate solvent to the first vial. This corresponds to a concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the vial against a dark background.
-
High Solubility: The solution is completely clear with no visible solid particles.
-
Medium Solubility: The majority of the solid has dissolved, but some particles remain, or the solution is hazy.
-
Low/Insoluble: Little to no solid has dissolved.
-
-
Incremental Addition (for 'High' solubility): If the compound dissolved completely at 10 mg/mL, continue adding solvent in 0.2 mL increments and observing until precipitation occurs or a practical upper limit is reached.
-
Record Results: Record your observations for each solvent in a table.
-
Repeat: Repeat steps 2-6 for all candidate solvents.
Protocol 2: Quantitative Solubility Determination by Isothermal Saturation
This protocol provides an accurate measurement of solubility at a specific temperature.
Objective: To determine the equilibrium solubility (in mg/mL or mol/L) of the compound in a chosen solvent.
Materials:
-
Excess amount of the compound
-
Chosen solvent(s)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The key is to ensure solid material remains undissolved at equilibrium.
-
Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This time is crucial to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For very fine particles, centrifuge the sample (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at that temperature.
Table 2: Candidate Solvents for Initial Screening
| Solvent Class | Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|---|
| Aprotic Polar | Acetonitrile (ACN) | 5.8 | 82 | Good for moderately polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Strong solvent, often used for stock solutions.[14] | |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, effective for many heterocycles. | |
| Acetone | 5.1 | 56 | Volatile, good general-purpose solvent.[15] | |
| Protic Polar | Ethanol (EtOH) | 4.3 | 78 | Can participate in hydrogen bonding.[14][16] |
| Isopropanol (IPA) | 3.9 | 82 | Less polar than ethanol. | |
| Methanol (MeOH) | 5.1 | 65 | Highly polar protic solvent. | |
| Ethereal | Tetrahydrofuran (THF) | 4.0 | 66 | Good for compounds with some polarity. |
| 2-Methyl-THF | 3.0 | 80 | Greener alternative to THF. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | 40 | Excellent for many organic compounds, but volatile. |
| Ester | Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity, common in chromatography. |
| Aromatic | Toluene | 2.4 | 111 | Good for less polar compounds, often used in synthesis.[15] |
Troubleshooting Guide
Q4: My compound won't dissolve in the solvent predicted by theoretical models. What are the next steps?
A4: This is a common scenario, as theoretical models are predictive, not definitive.[6] Discrepancies can arise from several factors.
Caption: Decision tree for troubleshooting poor solubility.
-
Verify Compound Integrity: Ensure the solid is indeed your compound and is of high purity. Impurities can significantly impact solubility.
-
Increase Energy: Try gentle heating or sonication. Many dissolution processes are kinetically limited, and adding energy can overcome this barrier. Always check for thermal stability of your compound first.
-
Try a Solvent Mixture: The ideal solvent may be a binary or even ternary mixture. For a moderately polar compound, try mixing a non-polar solvent (like toluene) with a polar one (like ethanol). This allows you to fine-tune the polarity of the solvent system.
-
Check pH (if applicable): While your compound is not strongly acidic or basic, the pyrazole nitrogens have a low pKa.[2] In aqueous systems, adjusting the pH can sometimes influence solubility, though this is less common in organic solvents.[17]
Q5: The compound dissolves when heated but precipitates upon cooling. How can I create a stable solution?
A5: This indicates that you are creating a supersaturated solution at a higher temperature. The solubility is highly temperature-dependent.
-
Work at a Lower Concentration: The simplest solution is to prepare your solution at a concentration known to be soluble at room temperature.[14]
-
Use a Co-solvent: The addition of a second "anti-solvent" in which the compound is less soluble can sometimes stabilize the primary solution. However, a more robust approach is to find a better primary solvent or solvent blend.
-
Formulation Additives: In a drug development context, excipients or surfactants can be used to maintain solubility in aqueous solutions.[14][18] For general lab use, this is less common unless you are specifically studying formulation.
-
Accept the Limitation: If the experiment allows, you can prepare the solution fresh by heating it before each use. However, this is not ideal for reproducibility. The best course of action is to perform a quantitative solubility study (Protocol 2) to determine the exact solubility at your working temperature.
Q6: The best solvent for my compound is toxic or has an inconveniently high boiling point (e.g., DMSO, DMF). What are my options?
A6: This is a critical consideration for both safety and practical downstream applications (like removing the solvent after a reaction).
-
Solvent Replacement Guides: Consult solvent selection guides that rank solvents based on safety and environmental impact (e.g., GSK or Sanofi solvent guides).
-
Identify Greener Alternatives: Look for solvents with similar properties but better safety profiles. For example, 2-Methyl-THF can often replace THF, and Cyrene may be a bio-based alternative to DMF in some applications. Deep eutectic solvents (DESs) are also emerging as green alternatives for pyrazole synthesis and dissolution.[4]
-
Use Solvent Mixtures: Try to create a binary mixture that has the desired solubility properties but is majority-composed of a more desirable solvent. For example, a 9:1 mixture of Ethyl Acetate:DMSO might provide sufficient solubility while being much easier to remove than pure DMSO.
-
Re-evaluate the Process: If high solubility is only needed for a short time (e.g., during a reaction), a high-boiling solvent might be acceptable. If it's for a final formulation, a safer alternative is almost always necessary.
References
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link][5]
-
Catalent. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. [Link][3]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link][7]
-
Journal of Bioinformatics and Systems Biology. (2024, March 6). Predicting Drug Solubility Using Different Machine Learning Methods. [Link][11]
-
Figuerelo, Á., et al. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [Link][19]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). [Link][20]
-
Preprints.org. (2024, June 11). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. [Link][12]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link][13]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. [Link][18]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link][8]
-
PubMed. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link][9]
-
ACS Publications. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link][21]
-
Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. [Link][10]
-
Frontiers. (2024, October 31). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. [Link][22]
-
Thieme Connect. (2025, August 11). Sustainability & Circularity NOW. [Link][4]
-
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link][15]
-
ResearchGate. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link][23]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link][16]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link][24]
Sources
- 1. 4-Bromo-1-ethyl-1H-pyrazole | C5H7BrN2 | CID 12565201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [m.chemicalbook.com]
- 3. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. scm.com [scm.com]
- 9. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery | bioRxiv [biorxiv.org]
- 13. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 19. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 21. approcess.com [approcess.com]
- 22. Frontiers | Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning [frontiersin.org]
- 23. ijprajournal.com [ijprajournal.com]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Catalyst Poisoning with Fluorinated Pyrazoles
Topic: Troubleshooting catalyst poisoning and reaction failure when using fluorinated pyrazoles in cross-coupling reactions. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Introduction: The "Fluorine Paradox" in Pyrazole Catalysis
Fluorinated pyrazoles are privileged scaffolds in drug discovery (e.g., celecoxib, crizotinib) due to their metabolic stability and unique lipophilicity profiles. However, they present a distinct "double-edged" challenge in transition-metal catalysis:
-
The Poisoning Trap: The pyridine-like nitrogen (N2) is a competent ligand for metals like Pd, Pt, and Cu. While fluorine substituents (EWG) theoretically reduce the Lewis basicity of this nitrogen, they are often insufficient to prevent the formation of stable, inactive metal-pyrazole complexes, especially in the absence of steric bulk.
-
The Electronic Deactivation: The strong electron-withdrawing nature of fluorine (and -CF₃) deactivates the pyrazole ring toward oxidative addition (if used as the electrophile) and promotes protodeboronation (if used as the nucleophile/boronate).
This guide addresses the catalyst poisoning aspect, distinguishing it from other failure modes, and provides self-validating protocols to overcome it.
Diagnostic Guide: Is it Poisoning or Deactivation?
Before changing ligands, confirm the mechanism of failure.
Q1: How do I distinguish catalyst poisoning from substrate deactivation?
A: Analyze the reaction kinetics and the state of the catalyst.
| Symptom | Likely Cause | Diagnostic Test |
| Reaction stalls < 20% conversion | Catalyst Poisoning (Inhibition) | Add a stronger ligand (e.g., XPhos) or increase T (+20°C). If rate improves significantly, it was inhibition. |
| No reaction at all (0% yield) | Oxidative Addition Failure | If the pyrazole is the halide: The C-X bond is too electron-rich (rare for F-pyrazoles) or the catalyst never activated. |
| Product forms but stops; black precip. | Catalyst Decomposition (Pd black) | The ligand is too weak to stabilize Pd(0). Switch to a bidentate or bulky ligand. |
| Starting material consumed, no product | Protodeboronation (if Boronate) | Check MS for the de-borylated pyrazole (M-Bpin + H). Common in fluorinated heteroaryls. |
The Mechanism of Inhibition[1]
Q2: Why do fluorinated pyrazoles poison the catalyst despite being electron-poor?
A: While a -CF₃ group at the C3 position reduces the pKa of the pyrazole (making N2 less basic), it does not eliminate its ability to bind to soft metals like Palladium(II).
In a typical catalytic cycle, the resting state should be the oxidative addition complex (L-Pd(Ar)X). However, unhindered pyrazoles act as "dummy ligands," displacing the phosphine or occupying open coordination sites required for transmetallation.
Visualizing the Poisoning Pathway:
Caption: Figure 1. Competitive coordination of the pyrazole nitrogen displaces the productive ligand (L), forming an inactive "sink" (Red). Bulky ligands or heat can reverse this equilibrium.
Mitigation Strategies & Solutions
Q3: Should I protect the pyrazole nitrogen?
A: Yes, if possible. This is the most robust solution.
-
Why: A protecting group (SEM, THP, Boc) physically blocks the N-coordination site.
-
Trade-off: Adds two synthetic steps (protection/deprotection).
-
Recommendation: If you are running a single reaction on scale, protect it. If you are screening a library, try Strategy B (Ligand Engineering) first.
Q4: Which ligands overcome pyrazole poisoning without protection?
A: You need ligands that are bulky (to sterically clash with the pyrazole) and electron-rich (to drive oxidative addition on these deactivated rings).
Top Recommendations:
-
XPhos / t-BuXPhos: The large biaryl backbone creates a "roof" over the Pd center, preventing the approach of the pyrazole nitrogen (N-binding) while allowing the C-X bond (C-binding) to react.
-
BrettPhos: Excellent for C-N coupling with fluorinated pyrazoles.
-
AdBippyPhos: A specialized ligand often superior for highly basic heterocycles.
Q5: Does the position of the Fluorine matter?
A: Yes.
-
3-CF₃ / 5-CF₃: Increases steric bulk near the nitrogen. Actually reduces poisoning compared to non-fluorinated analogs, but makes the ring very electron-poor (slow oxidative addition).
-
4-F: Minimal steric impact. The nitrogen remains accessible for poisoning. Requires bulkier ligands (e.g., t-BuXPhos).
Experimental Protocols
Protocol A: The "Gold Standard" Cross-Coupling for Fluorinated Pyrazoles
Use this protocol for Suzuki-Miyaura coupling of a 4-bromo-3-(trifluoromethyl)pyrazole.
Rationale: Uses a Precatalyst (to ensure 1:1 L:Pd ratio and prevent initial Pd aggregation) and XPhos (steric bulk).
Materials:
-
Substrate: 1.0 equiv (e.g., 4-bromo-3-(trifluoromethyl)-1H-pyrazole)
-
Boronic Acid: 1.5 equiv[1]
-
Catalyst: XPhos Pd G3 (or G4) [2-5 mol%]
-
Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%) (Pre-stir in solvent for 30 mins at 60°C is critical if not using G3).
-
-
Base: K₃PO₄ (3.0 equiv) (Anhydrous is often better to prevent protodeboronation of fluorinated boronates).
-
Solvent: 1,4-Dioxane : Water (4:1) or pure n-Butanol.
Step-by-Step:
-
Degas: Charge solids into a vial. Evacuate and backfill with Argon (3x). Oxygen is a killer here as it promotes homocoupling and deboronation.
-
Solvation: Add degassed solvent.
-
Activation: Heat to 80–100°C .
-
Note: Do not run at RT. Heat is required to shift the equilibrium away from the inactive [Pd-N] complex (entropy favors dissociation).
-
-
Monitoring: Check LCMS at 1 hour.
-
If stalled: Add 5 mol% more catalyst.
-
If deboronation observed: Switch solvent to anhydrous THF and use CsF as the base.
-
Protocol B: Troubleshooting Decision Tree
Use this workflow when your initial reaction fails.
Caption: Figure 2. Troubleshooting logic for fluorinated pyrazole coupling failures.
FAQ: Advanced Issues
Q: Can I use Lewis Acids to "distract" the pyrazole? A: Yes. Adding Mg(OTf)₂ or ZnCl₂ (0.5 - 1.0 equiv) can bind to the pyrazole nitrogens, effectively "protecting" them in situ and freeing the Pd catalyst. This is a "quick fix" alternative to chemical protection.
Q: I see "Debromination" (Ar-Br
-
Fix: This often happens when the pyrazole N coordinates to the Pd after oxidative addition, blocking the incoming boronate. Switch to a bulkier ligand (e.g., t-BuXPhos) to prevent this coordination.
References
-
Mechanisms of Inhibition: Düfert, A., et al.[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Inhibition and Catalyst Design." J. Am. Chem. Soc.[1][2]2013 , 135, 12877. Link
-
Ligand Selection (Buchwald): Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27-50. Link
-
Fluorinated Pyrazole Properties: Fustero, S., et al.[3][4] "Fluorinated Pyrazoles: From Synthesis to Applications."[5] Chem. Rev.2011 , 111, 6984. Link
-
Protodeboronation Issues: Kinzel, T., et al. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." J. Am. Chem. Soc.[1][2]2010 , 132, 14073. Link
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 3-(Trifluoromethyl)pyrazole CAS#: 20154-03-4 [m.chemicalbook.com]
- 4. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Removing trace metal impurities from 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Topic: Trace Metal Removal from 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole Ticket ID: PYR-MET-004 Status: Active Specialist: Senior Application Scientist[1]
Executive Summary & Diagnostic Framework
The Challenge: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is a critical scaffold in kinase inhibitor synthesis.[1] Its nitrogen-rich heteroaromatic core (N2 position) acts as a Lewis base, forming stable coordination complexes with transition metals (Pd, Cu, Ni) used in upstream cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] The electron-withdrawing fluorine atom at C5 alters the pKa, potentially tightening metal binding compared to non-fluorinated analogs.
Regulatory Standard (ICH Q3D): Per ICH Q3D (R2) guidelines, Class 1 metals (Pd, Pt) must typically be controlled to <10 ppm (oral concentration limits) in the final drug substance.[1] For intermediates, tighter internal specifications (often <20 ppm) are required to prevent downstream poisoning of subsequent catalytic steps.[1]
Diagnostic Workflow: Define Your Impurity Profile
Before selecting a remediation strategy, characterize the metal species.
| Diagnostic Check | Implication | Recommended Action |
| Homogeneous (Soluble) | Metal is coordinated to the pyrazole nitrogen or phosphine ligands.[1] | Chelation Scavengers (Thiol, Thiourea) or Crystallization .[1] |
| Heterogeneous (Particulate) | Metal exists as black specks or colloidal suspension (Pd⁰).[1] | Filtration (Celite/Charcoal) or Oxidative Treatment .[1] |
| Colloidal (Nanoparticle) | Solution is dark but passes through 0.45µm filters; Tyndall effect visible.[1] | Activated Carbon or SiliaMetS® DMT . |
Remediation Protocols (Standard Operating Procedures)
Method A: Solid-Supported Metal Scavengers (Recommended)
Best for: High-value intermediates where yield loss must be minimized.[1]
Mechanism: Functionalized silica gels (e.g., Thiol, DMT) displace the pyrazole-metal bond via the chelate effect.[1] The high affinity of sulfur ligands for soft metals (Pd, Pt) drives the equilibrium.[1]
Protocol:
-
Solvent Check: Ensure the pyrazole is fully dissolved. Recommended solvents: Ethyl Acetate, THF, or Methanol.[1] (Avoid DMF/DMSO if possible, as they compete for metal binding).[1]
-
Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT at 4–8 molar equivalents relative to the residual metal content (determined by ICP-MS).[1]
-
Note: If metal content is unknown, start with 5% w/w relative to the substrate.
-
-
Incubation: Stir at 40–50°C for 4 hours .
-
Why Heat? Breaking the Pyrazole-Pd coordinate bond often requires thermal energy.[1]
-
-
Filtration: Filter through a 0.2 µm PTFE membrane or a fine fritted funnel to remove the scavenger.
-
Wash: Rinse the filter cake with 2 bed volumes of solvent to recover adsorbed product.
Method B: The "Cysteine Wash" (L-Cysteine / NAC)
Best for: Large-scale batches (>1kg) where solid scavengers are cost-prohibitive.[1]
Protocol:
-
Dissolve the crude pyrazole in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).[1]
-
Prepare a 10% aqueous solution of L-Cysteine or N-Acetyl Cysteine (NAC) .[1]
-
Adjust the aqueous pH to 7–8 (crucial for deprotonating the thiol group).
-
Stir the biphasic mixture vigorously at 45°C for 1 hour.
-
Separate layers.[1] The metal-cysteine complex partitions into the aqueous phase.
-
Wash the organic layer with brine to remove residual cysteine.
Decision Logic & Workflows
The following diagrams illustrate the decision-making process for selecting the correct purification route.
Figure 1: Scavenger Selection Decision Tree
Caption: Selection logic based on metal species and oxidation state. Pd(0) colloids require different ligands (DMT) than soluble Pd(II) species (Thiol).[1]
Troubleshooting Guide & FAQs
Issue #1: "The Palladium level plateaued at 50 ppm and won't go lower."
Diagnosis: You are likely dealing with Colloidal Palladium (Pd⁰) . Standard thiol scavengers are designed for Pd(II).[1] Colloids are non-ionic clusters that "slip" past simple ligands.[1] Resolution:
-
Switch Scavenger: Use SiliaMetS® DMT (Dimercaptotriazine) or Activated Carbon (e.g., Darco KB-G) .[1] These have higher affinity for zero-valent metals.[1]
-
Oxidative Spiking: Add a mild oxidant (e.g., open the vessel to air or add trace DMSO) to oxidize Pd⁰ back to Pd(II), then treat with Thiol scavenger.[1]
Issue #2: "I lost 20% yield during the scavenger treatment."
Diagnosis: Non-specific adsorption. The fluoro-pyrazole moiety is lipophilic, but if you are using a carbon-based scavenger or a very high loading of silica, the product may be sticking to the matrix. Resolution:
-
Solvent Switch: Ensure the product is highly soluble in the chosen solvent. If using DCM, try adding 5% Methanol to disrupt hydrogen bonding between the pyrazole and the silica surface.
-
Wash the Cake: The product is likely physically trapped in the scavenger bed. Wash the filter cake with a polar solvent (e.g., THF or MeOH) at 40°C.[1]
Issue #3: "The scavenger is leaching into my product."
Diagnosis: Mechanical attrition of silica particles or solubility of the polymer backbone. Resolution:
-
Filtration Upgrade: Silica fines can pass through standard paper filters.[1] Use a 0.22 µm or 0.45 µm PTFE syringe filter or a membrane filter for the final step.
-
Compatibility Check: Ensure your solvent doesn't dissolve the scavenger backbone (rare for silica, common for polystyrene resins in THF).[1]
Issue #4: "Can I just distill the product?"
Diagnosis: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole has a boiling point (est. >200°C at atm, ~80-100°C under high vacuum).[1] Resolution: While distillation is possible, volatile metal carbonyls or entrainment can carry metals over.[1] Distillation is recommended only as a final polish after a bulk scavenging step (Cysteine or Silica) has reduced metals to <100 ppm.[1]
Comparative Data: Scavenger Efficiency
Simulated data based on typical pyrazole purification profiles [1][3].
| Scavenger Type | Target Metal | Residual Pd (Initial: 500 ppm) | Yield Recovery | Notes |
| SiliaMetS® Thiol | Pd(II), Pt, Ag | < 5 ppm | 98% | Industry standard for soluble Pd.[1] |
| SiliaMetS® DMT | Pd(0), Ru, Ir | < 10 ppm | 96% | Best for "black" colloidal mixtures.[1] |
| Activated Carbon | Non-specific | 20–50 ppm | 85% | Cheap, but lower yield and messy.[1] |
| L-Cysteine Wash | Pd, Cu, Rh | 10–30 ppm | 92% | Good for scale-up; requires phase separation.[1] |
References
-
ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022).[1] Available at: [Link]
-
Palladium Removal Strategies in Pharmaceutical Production . Biotage.[1] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] (Foundational text on L-Cysteine/Silica methods).
Sources
Handling moisture sensitivity in 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole reactions
Welcome to the technical support center for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the inherent moisture sensitivity of this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your chemical reactions.
Introduction: Understanding the Challenge
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is a key intermediate in the synthesis of a variety of biologically active molecules. However, its utility can be compromised by its sensitivity to moisture. The presence of water, even in trace amounts, can lead to decreased reaction yields, formation of impurities, and inconsistent results. This guide provides practical, field-proven insights to mitigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole.
Q1: How can I determine if my sample of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole has been compromised by moisture?
A1: While there isn't a simple visual test, signs of moisture contamination can manifest in your reactions. These include:
-
Inconsistent Reaction Yields: If you observe significant variability in product yield between batches under identical conditions, moisture contamination of the starting material is a likely culprit.
-
Formation of Side Products: The presence of unexpected impurities in your crude reaction mixture, often observed by TLC or LC-MS, can indicate hydrolysis or other water-mediated side reactions.
-
Poor Solubility: While not a definitive test, a previously readily soluble reagent that now shows poor solubility could be a sign of degradation.
For a definitive answer, Karl Fischer titration is the gold standard for quantifying water content in organic solids and liquids.
Q2: What are the primary consequences of moisture contamination in reactions involving this pyrazole?
A2: Moisture can negatively impact your reactions in several ways:
-
Hydrolysis of the Pyrazole Ring: While pyrazoles are generally stable, prolonged exposure to water, especially under non-neutral pH or elevated temperatures, can potentially lead to ring-opening or other degradative pathways.
-
Interference with Catalytic Cycles: In popular cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, water can affect the catalyst's activity and stability. While some studies suggest water can be beneficial in specific cases[1][2][3][4][5][6][7][8][9], uncontrolled amounts are detrimental.
-
Reaction with Organometallic Reagents: If your reaction involves highly reactive organometallic species (e.g., Grignard reagents, organolithiums), any moisture present will quench these reagents, leading to lower yields and the formation of protonated byproducts.
Q3: What is the recommended storage procedure for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole?
A3: To maintain its integrity, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, a desiccator or a glovebox is highly recommended.[10] If purchased in a Sure/Seal™ bottle or similar packaging, follow the manufacturer's instructions for proper storage and dispensing.[11]
Q4: Can I use standard laboratory glassware for my reactions?
A4: Standard glassware can be used, but it must be rigorously dried to remove adsorbed moisture.[11][12] This is a critical step for ensuring anhydrous conditions. The recommended procedure is to oven-dry the glassware at a minimum of 125°C overnight and then allow it to cool in a desiccator or under a stream of dry, inert gas.[11] For highly sensitive reactions, flame-drying the apparatus under vacuum and backfilling with an inert gas is the preferred method.[12][13]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common problems encountered in reactions with 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole.
Scenario 1: Low or No Product Yield in a Suzuki Coupling Reaction
| Symptom | Potential Cause | Troubleshooting Action | Rationale |
| Reaction fails to initiate or stalls at low conversion. | Moisture in solvents or reagents. | 1. Use freshly dried and degassed solvents.[11][14][15] 2. Dry all solid reagents, including the base (e.g., K₂CO₃, Cs₂CO₃), under high vacuum before use.[16][17] 3. Ensure the 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole is from a fresh, properly stored batch. | Water can deactivate the palladium catalyst and hydrolyze the boronic acid coupling partner.[2] While some Suzuki reactions tolerate or even benefit from controlled amounts of water[3][5][6], uncontrolled moisture is detrimental. |
| Inactive Catalyst. | 1. Use a fresh source of palladium catalyst and ligand. 2. Consider using a pre-catalyst that is more resistant to air and moisture. | Palladium(0) catalysts are susceptible to oxidation. Improper storage or handling can lead to deactivation. | |
| Improper Reaction Setup. | 1. Assemble the reaction under a positive pressure of inert gas (argon or nitrogen).[18] 2. Use a Schlenk line or glovebox for the most sensitive reactions.[10][12][13][19][20] | Oxygen can also deactivate the catalyst. An inert atmosphere is crucial for maintaining catalytic activity.[2][18] |
Scenario 2: Formation of Impurities in a Buchwald-Hartwig Amination
| Symptom | Potential Cause | Troubleshooting Action | Rationale |
| Significant amount of debrominated starting material observed. | Hydrodebromination side reaction. | 1. Rigorously exclude moisture from the reaction. 2. Use a high-purity, anhydrous base. Some bases can be hygroscopic.[16] | Water can act as a proton source, leading to the undesired reduction of the aryl bromide. |
| Formation of a hydroxylated pyrazole byproduct. | Hydrolysis of the starting material or product. | 1. Ensure all reagents and solvents are scrupulously dry.[14][21] 2. Minimize reaction time and temperature where possible. | The C-Br bond can be susceptible to nucleophilic attack by hydroxide ions, which can be present in trace amounts if water is in the reaction. |
| Inconsistent results and formation of dark, tarry substances. | Decomposition of reagents or catalyst. | 1. Use degassed solvents to remove dissolved oxygen.[11][12][15] 2. Ensure the amine coupling partner is pure and dry. | Oxygen and water can lead to the degradation of the phosphine ligands and the palladium catalyst, resulting in a complex mixture of byproducts. |
Part 3: Experimental Protocols and Visual Guides
To ensure success, it is imperative to employ rigorous techniques for handling air- and moisture-sensitive compounds.
Protocol 1: Drying of Reaction Solvents
For many applications, commercially available anhydrous solvents are suitable. However, for highly sensitive reactions, further drying is recommended.
Method: Drying with Activated Molecular Sieves
-
Activate 3Å molecular sieves by heating them in a flask under high vacuum with a heat gun or in a muffle furnace at 300°C for at least 24 hours.[14]
-
Allow the sieves to cool under an inert atmosphere.
-
Add the activated sieves (approximately 10% w/v) to the solvent in a bottle equipped with a septum.
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[14]
| Solvent | Recommended Drying Agent | Achievable Water Content (ppm) |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves | < 10 |
| Toluene | Activated 3Å Molecular Sieves, Calcium Hydride | < 10 |
| Dichloromethane (DCM) | Calcium Hydride | ~13 |
| Methanol | Activated 3Å Molecular Sieves (10% w/v, 72h) | < 50 |
Data adapted from Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[14]
Protocol 2: Setting up a Reaction under Inert Atmosphere using a Schlenk Line
A Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive reactions.[10][13][19][20]
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot.[11]
-
Purging the System: Connect the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and adsorbed moisture.[12][19]
-
Adding Reagents:
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler.
Visual Workflow: Inert Atmosphere Reaction Setup
Caption: Workflow for setting up a moisture-sensitive reaction.
Logical Relationship: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. [Link]
-
Rioux, R. M., Sathe, A., & Chen, Z. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE (Journal of Visualized Experiments), (125), e55863. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Chemistry LibreTexts. (2024). Drying Agents. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
University of New Mexico Chemistry Department. (n.d.). Schlenk Line Standard Operating Procedure. [Link]
-
University of Rochester Chemistry Department. (n.d.). Workup: Drying Methods. [Link]
-
Dallas, A. S., & Gothelf, K. V. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. The Journal of Organic Chemistry, 70(8), 3321–3323. [Link]
-
Chemistry LibreTexts. (2024). Guides. [Link]
-
HepatoChem, Inc. (2016). How do you handle hygroscopic salts? [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
-
Doucet, H., & Hierso, J.-C. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1280–1289. [Link]
-
Wikipedia. (n.d.). Air-free technique. [Link]
-
Powers, T. M. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE (Journal of Visualized Experiments), (127), e56289. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Chemical Communications, (23), 2974–2975. [Link]
-
University of St Andrews. (n.d.). Performing Sensitive Reactions without a Schlenk Line. [Link]
-
ResearchGate. (2025). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]
-
ChemRxiv. (n.d.). Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. [Link]
-
KINTEK. (n.d.). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]
-
ResearchGate. (2014). Buchwald–Hartwig reactions in water using surfactants. [Link]
-
Reddit. (2012). Anyone have experience with Buchwald-Hartwig Amination of Triflates? [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Semantic Scholar. (n.d.). Clean synthesis of triarylamines: Buchwald-Hartwig reaction in water with amphiphilic resin-supported palladium complexes. [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
University of Rochester Chemistry Department. (n.d.). How To: Store Reagents. [Link]
-
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
PubChemLite. (n.d.). 4-bromo-5-(1,1-difluoroethyl)-1h-pyrazole. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-5-carboxylic acid. [Link]
-
PubChemLite. (n.d.). 4-bromo-5-(1,1-difluoroethyl)-1-methyl-1h-pyrazole. [Link]
-
试剂仪器网. (n.d.). 4-bromo-1-ethyl-5-fluoro-1H-pyrazole - Fluorochem. [Link]
-
International Union of Crystallography. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. [Link]
-
PubChem. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole. [Link]
-
Chemical Register. (n.d.). 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. [Link]
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Technical Support Center: Column Chromatography of Ethyl-Fluoro-Pyrazoles
Welcome to the technical support center for the purification of ethyl-fluoro-pyrazoles via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of separating these unique heterocyclic compounds. The presence of both an ethyl group and a fluorine atom on the pyrazole core introduces specific challenges and considerations for achieving optimal purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the practical issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography of ethyl-fluoro-pyrazoles, offering probable causes and actionable solutions.
Issue 1: Poor Separation of Isomers or Closely Related Impurities
Question: I'm struggling to separate my target ethyl-fluoro-pyrazole from its regioisomer. The spots are very close on the TLC plate, and on the column, they co-elute. What can I do?
Answer:
This is a frequent challenge, as isomers of pyrazoles often exhibit very similar polarities.[1] The key is to amplify the subtle differences in their interaction with the stationary phase.
Probable Causes & Solutions:
-
Inadequate Solvent System Selectivity: Your current eluent system may not be discriminating enough.
-
Solution 1: Fine-tune the Eluent Ratio. If you're using a standard system like ethyl acetate/hexane, make incremental adjustments to the polarity. A shallower gradient or a switch to isocratic elution with the optimal solvent ratio discovered through meticulous TLC trials can improve resolution.[1]
-
Solution 2: Change Solvent System Composition. If adjusting the ratio of your current system fails, a complete change of solvents can alter the separation selectivity.[1] The interactions between the analyte, stationary phase, and mobile phase are a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Changing one component of the mobile phase can significantly alter this balance.
-
Alternative Systems to Try:
-
Dichloromethane/Hexane
-
Acetone/Hexane
-
Toluene/Ethyl Acetate
-
Diethyl Ether/Hexane
-
-
-
-
Column Overloading: Exceeding the capacity of your column will invariably lead to poor separation.
-
Solution: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[2] If you need to purify a larger quantity, increase the column diameter, not just the length.
-
Experimental Protocol: Optimizing Eluent Selectivity via TLC
-
Prepare a range of TLC developing chambers with different solvent systems. Start with your current system and then introduce variations. For example:
-
Chamber 1: 20% Ethyl Acetate in Hexane
-
Chamber 2: 15% Ethyl Acetate in Hexane
-
Chamber 3: 25% Ethyl Acetate in Hexane
-
Chamber 4: 20% Acetone in Hexane
-
Chamber 5: 20% Dichloromethane in Hexane
-
-
Spot a dilute solution of your crude mixture on separate TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light and/or with a suitable stain.
-
Identify the solvent system that provides the largest difference in retention factor (ΔRf) between your target compound and the impurity. An ideal Rf for the target compound for column chromatography is between 0.2 and 0.4.
Issue 2: The Compound is Streaking or Tailing on the Column
Question: My ethyl-fluoro-pyrazole is producing a long streak on the TLC plate and the fractions from my column are broad and contain impurities. How can I get sharp bands?
Answer:
Streaking, or tailing, is often a sign of undesirable interactions between your compound and the acidic silica gel stationary phase.[2][3] The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface.
Probable Causes & Solutions:
-
Strong Acid-Base Interactions with Silica: The lone pair of electrons on the pyrazole nitrogens can lead to strong adsorption to the acidic silica gel.
-
Solution 1: Add a Basic Modifier. To mitigate this, add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.[2][3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.
-
Ammonia in Methanol: If using a more polar system, a small percentage of a 7N ammonia in methanol solution can be effective.[3]
-
-
Solution 2: Use a Different Stationary Phase. If a basic modifier doesn't resolve the issue, consider a different stationary phase.
-
-
Compound Degradation on Silica: Some sensitive molecules can decompose on silica gel, leading to streaks of the degradation products.[1][4]
-
Solution: Test for Stability. Before running a column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate to see if any new spots have appeared, which would indicate degradation.[2] If it is unstable, switch to a less acidic stationary phase like neutral alumina.[1][2]
-
Issue 3: The Compound Won't Elute from the Column or Requires a Very High Polarity Eluent
Question: My ethyl-fluoro-pyrazole is stuck at the top of the column. Even with high concentrations of ethyl acetate, it's not moving. What's happening?
Answer:
This indicates a very strong interaction between your compound and the silica gel, making it difficult to elute.
Probable Causes & Solutions:
-
High Polarity of the Compound: The combination of the pyrazole core and the electronegative fluorine atom can significantly increase the polarity of the molecule, leading to strong adsorption on the polar silica gel.[5][6]
-
Solution 1: Drastically Increase Eluent Polarity. Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of methanol in dichloromethane.[3][7] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious, as using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[7][8]
-
Solution 2: Employ Gradient Elution. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is highly effective for eluting compounds with a wide range of polarities.[2][9][10] This will allow the less polar impurities to elute first, followed by your more polar target compound.
-
Workflow for Eluting a Highly Polar Compound
Caption: Workflow for eluting highly polar compounds.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does the fluorine atom in my ethyl-fluoro-pyrazole affect the choice of eluent system?
The fluorine atom is highly electronegative, creating a strong dipole in the C-F bond.[5][11] This can increase the overall polarity of your molecule compared to a non-fluorinated analogue. Consequently, you may need a more polar eluent system to move the compound along the silica gel column.[6] However, the effect of fluorine on lipophilicity can be complex; in some cases, it can increase lipophilicity, which would necessitate a less polar eluent.[12] Therefore, it is crucial to determine the optimal solvent system experimentally using TLC.
Q2: Should I use isocratic or gradient elution for my purification?
The choice depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation. It is ideal for separating compounds with similar polarities where good separation is already observed on TLC.[9][10]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the run.[13] It is advantageous when your crude mixture contains compounds with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time and often results in sharper peaks for later-eluting components.[10][13]
| Feature | Isocratic Elution | Gradient Elution |
| Mobile Phase | Constant composition | Composition changes over time |
| Best For | Simple mixtures, compounds with similar Rf values | Complex mixtures, compounds with a wide range of Rf values |
| Advantages | Simple, reproducible, stable baseline | Faster analysis for complex samples, improved peak shape for late-eluting compounds |
| Disadvantages | Can lead to long run times and broad peaks for strongly retained compounds | Requires more complex equipment, potential for baseline drift |
Q3: My crude sample is not soluble in the eluent. How should I load it onto the column?
This is a common problem, especially when using non-polar solvent systems like ethyl acetate/hexane.[4]
-
Dry Loading: This is the preferred method.[1]
-
Dissolve your crude mixture in a strong, volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This technique prevents issues associated with using a strong loading solvent that can disrupt the top of the column and lead to poor separation.[1]
-
-
Minimal Volume of a Stronger Solvent: If dry loading is not feasible, dissolve your sample in the absolute minimum amount of a stronger solvent (like dichloromethane) and carefully apply it to the top of the column. Allow the loading solvent to absorb into the silica before starting the elution. This method is riskier and can compromise separation if not done carefully.[4]
Q4: I am purifying a pair of ethyl-fluoro-pyrazole regioisomers. What are some good starting eluent systems to try on TLC?
For separating closely related pyrazole derivatives, the following solvent systems have been reported to be effective and are excellent starting points for your TLC analysis[14][15][16]:
-
Petroleum Ether : Benzene (1:3)
-
Cyclohexane : Ethyl Acetate (50:3)
-
Hexane : Ethyl Acetate (with varying ratios, e.g., 19:1 for less polar derivatives)[17]
Start with these systems and then fine-tune the ratios to achieve the best possible separation on the TLC plate before scaling up to column chromatography.
Q5: How can I visualize my ethyl-fluoro-pyrazole on a TLC plate if it is not UV-active?
While many pyrazole derivatives are UV-active, if yours is not, you will need to use a chemical stain for visualization. A common and effective stain for heterocyclic compounds is an acidic ceric sulfate solution followed by gentle heating. The spots typically appear as yellow to brown.[15][16] Other general-purpose stains like potassium permanganate or vanillin can also be effective.
Part 3: Logical Workflow Diagram
Caption: A comprehensive workflow for the purification of ethyl-fluoro-pyrazoles.
References
-
Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. Taylor & Francis Online. [Link]
-
Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl-5-Phenyl Pyrazole Derivatives. ResearchGate. [Link]
-
I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. ResearchGate. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester. [Link]
-
On the polarity of partially fluorinated methyl groups. ResearchGate. [Link]
-
Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed. [Link]
-
When is Gradient Elution Better than Isocratic Elution?. Biotage. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
How does mobile phase organic solvent choice impact reversed-phase flash column chromatography?. Biotage. [Link]
-
The C–F bond as a conformational tool in organic and biological chemistry. National Institutes of Health. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
How does the polarity of substances affect chromatography results?. TutorChase. [Link]
-
2.3D: Separation Theory. Chemistry LibreTexts. [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. [Link]
-
Diagnosing Chromatography Problems & Troubleshooting. ChromaNik. [Link]
-
Electronegativity – Polar Bonds in Organic Compounds. ChemKey. [Link]
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- 17. rsc.org [rsc.org]
Technical Support Center: Minimizing Regioisomer Formation During Pyrazole Alkylation
Topic: Precision Control of Regioselectivity in Pyrazole N-Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.0 (Current as of 2025)
Core Directive: The "N1 vs. N2" Challenge
In drug development, the pyrazole ring is a privileged scaffold, but its alkylation is notoriously prone to regiochemical ambiguity. The presence of two nucleophilic nitrogens (
This guide moves beyond basic textbook definitions to provide a mechanistic troubleshooting framework. We focus on controlling the tautomeric equilibrium and modulating nucleophilicity through solvent, base, and catalyst selection.
Diagnostic Hub: Troubleshooting & Decision Tree
User Query: "I am observing a 60:40 mixture of isomers. How do I shift this to >95:5?"
Use the following decision matrix to diagnose the root cause and select the corrective protocol.
Figure 1: Decision tree for selecting reaction conditions based on substrate properties.
Technical Deep Dive: Mechanisms of Control
Steric vs. Electronic Control (The "Distal" Rule)
In a standard
-
Steric Control: A bulky substituent at C3 shields the adjacent nitrogen (
). The electrophile attacks the distal nitrogen ( ) , yielding the 1,3-substituted product . -
Electronic Control:
-
EWG (e.g.,
): Withdraws electron density, making the adjacent nitrogen less nucleophilic. This reinforces steric control, strongly favoring the 1,3-isomer [1]. -
EDG (e.g.,
, ): Can increase electron density at the adjacent nitrogen, fighting against steric hindrance. This often results in difficult-to-separate mixtures (e.g., 1,3- vs 1,5-isomers).
-
The Fluorinated Solvent Effect (HFIP)
When standard conditions fail (especially with small or electron-rich substituents), switching the solvent to 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can invert or drastically improve selectivity.
-
Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD). It forms a hydrogen bond network with the pyrazole nitrogens. This solvation shell effectively increases the steric bulk of the accessible nitrogen or stabilizes a specific tautomer, often favoring the 1,5-isomer (attack adjacent to the substituent) in specific condensation reactions, or enhancing 1,3-selectivity in alkylations by "caging" the anion [2].
Metal-Catalyzed Alternatives (Chan-Lam)
For N-arylation (and increasingly N-alkylation via boronic acids), the Chan-Lam coupling offers a mechanism distinct from
-
Mechanism: The oxidative addition of copper to the boronic acid creates a Cu(II/III) species. Coordination to the pyrazole is sensitive to the HOMO coefficient of the nitrogen lone pair, often providing complementary regioselectivity to base-mediated alkylation [3].
Optimization Matrix: Solvent & Base Selection
Use this table to select conditions based on your specific failure mode.
| Variable | Condition | Effect on Regioselectivity | Recommended For |
| Base | Thermodynamic Control. Allows reversible deprotonation; favors the sterically less hindered product (1,3-isomer). | Bulky substrates, EWG-substituted pyrazoles. | |
| Base | Kinetic Control. Irreversible deprotonation. The "naked" anion attacks the electrophile rapidly. Can lead to lower selectivity if the electrophile is small (MeI). | Highly reactive electrophiles. | |
| Solvent | DMSO / DMF | Dipolar Aprotic. Solvates the cation ( | Standard alkylations.[1] |
| Solvent | HFIP / TFE | Fluorinated Protic. Strong H-bonding stabilizes specific tautomers/anions. Can suppress 1,5-isomer formation or invert selectivity. | Difficult substrates (EDG), small substituents. |
| Reagent | Alkyl Chloride vs. Iodide | Hard/Soft Theory. Alkyl iodides are softer and more reactive, often leading to lower selectivity (kinetic). Alkyl chlorides/bromides are slower, allowing thermodynamic differentiation. | If MeI gives a mixture, try MeBr or MeCl (with KI). |
Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Alkylation (Standard)
Best for: 3-substituted pyrazoles with EWG or Bulky groups.
-
Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Why DMSO? High dielectric constant dissociates ion pairs, maximizing nucleophilicity of the distal nitrogen.
-
-
Base Addition: Add
(2.0 equiv). Stir at RT for 30 mins.-
Note: Ensure the base is finely ground to maximize surface area.
-
-
Alkylation: Add alkyl halide (1.1 equiv) dropwise.
-
Tip: If using Methyl Iodide (MeI), cool to 0°C to prevent exotherm-driven loss of selectivity.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with
(5% aq) to remove DMSO.
Protocol B: Mitsunobu Alkylation
Best for: Alkylation with secondary alcohols or when
-
Setup: Dissolve pyrazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and
(1.5 equiv) in anhydrous THF or Toluene.-
Why Toluene? Non-polar solvents can sometimes enhance steric discrimination compared to THF.
-
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 20 mins.
-
Reaction: Allow to warm to RT. Stir 12–24 h.
-
Purification: The primary byproduct is phosphine oxide. Use a precipitating solvent (Hexanes/Et2O) or chromatography.
Protocol C: SEM-Transposition Strategy (The "Nuclear Option")
Best for: Absolute requirement of the "wrong" isomer (1,5-substituted).
-
Protection: Protect the pyrazole with SEM-Cl (Standard conditions). This usually gives the 1,3-isomer (SEM distal to R).
-
Functionalization: Use the SEM group to direct lithiation or arylation to the C5 position (which is now effectively C2 relative to the SEM group).
-
Deprotection/Alkylation: Remove SEM (TFA or TBAF) and re-alkylate. This sequence allows you to "swap" the substituent positions relative to the nitrogen [4].
Frequently Asked Questions (FAQs)
Q: I have a 3-nitro-pyrazole. Which isomer will be the major product?
A: The 1-alkyl-3-nitro-pyrazole . The nitro group is a strong EWG and is sterically demanding. Both factors deactivate the adjacent nitrogen (
Q: I used NaH and got a 1:1 mixture. Why?
A: NaH generates the "naked" anion irreversibly. This species is extremely reactive (hot). Under kinetic control, the activation energy difference between attacking
Q: How do I distinguish the isomers by NMR? A:
-
NOESY/ROESY: The definitive method. Look for a cross-peak between the N-alkyl protons and the C5-proton (or C5-substituent).
-
1,5-isomer: Strong NOE between N-Methyl and C5-Substituent.
-
1,3-isomer: Strong NOE between N-Methyl and C5-Proton (or lack of NOE to C3-Substituent).
-
-
13C NMR: The carbon adjacent to the alkylated nitrogen (
) typically shifts upfield (shielded) compared to the unalkylated isomer.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source:International Journal of Molecular Sciences (2025).[2][3][4] Key Insight: Demonstrates how EWG groups like
reinforce 1,3-selectivity. -
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:Journal of Organic Chemistry (via Conicet). Key Insight: Establishes HFIP as a critical solvent for altering regiochemical outcomes.
-
QM Analyses of Regioselectivity in Chan-Lam Reaction. Source:WuXi Biology. Key Insight: Explains the role of HOMO coefficients in copper-catalyzed N-arylation.
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via SEM-group Transposition. Source:National Institutes of Health (PMC). Key Insight: Describes the use of transient protecting groups to synthesize "impossible" regioisomers.
Sources
Validation & Comparative
HPLC method development for purity analysis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Topic: HPLC Method Development for Purity Analysis of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole Content Type: Technical Comparison Guide (Application Note)
Optimizing Selectivity for Halogenated Regioisomers
Executive Summary & Molecule Analysis
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (BEFP) is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity relies heavily on the positioning of the halogen atoms and the N-ethyl group.
The primary analytical challenge is the separation of the regioisomeric impurity (1-ethyl-3-fluoro isomer) formed during the N-alkylation step. Standard C18 chemistries often fail to resolve these isomers due to their identical hydrophobicity (logP).
This guide compares two separation strategies:
-
Method A (Standard): C18 Stationary Phase (Hydrophobic interaction dominant).
-
Method B (Targeted): Phenyl-Hexyl Stationary Phase (
- interaction dominant).
Recommendation: Method B is the superior protocol, offering a Resolution (
Chemical Context
-
Analyte: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
-
Molecular Weight: ~193 g/mol
-
pKa: ~2.5 (Weak base due to Pyrazole N)
-
Critical Quality Attribute (CQA): Separation of the 5-fluoro target from the 3-fluoro impurity and the des-bromo degradation product.
Method Development Strategy (Comparison)
The following comparison highlights the mechanistic differences between the two approaches tested.
Variable 1: Stationary Phase Selection
-
Alternative A (C18): Relies on hydrophobic interactions. Since the regioisomers differ only in the position of the fluorine atom, their hydrophobic footprint is nearly identical, leading to co-elution.
-
Alternative B (Phenyl-Hexyl): Utilizes
- interactions. The electron-withdrawing fluorine atom alters the electron density of the pyrazole ring. The position of the fluorine (C3 vs. C5) significantly changes the dipole moment and the availability of the -system to interact with the phenyl ring on the column, creating the necessary selectivity factor ( ).
Variable 2: Mobile Phase Modifier[1]
-
Neutral pH: Pyrazoles can tail significantly due to silanol interactions.
-
Acidic pH (0.1% Formic Acid): Essential. Protonating the pyrazole nitrogen (
) prevents secondary interactions with residual silanols and improves peak symmetry ( ).
Experimental Protocols
Reagents and Standards
-
Reference Standard: BEFP (>99.0% purity).
-
Impurity Mix: Spiked with 5% 1-ethyl-3-fluoro isomer (Regioisomer) and 5% 1-ethyl-5-fluoro-pyrazole (Des-bromo).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1]
-
Modifier: Formic Acid (LC-MS grade).
Method A: Standard C18 (The Control)
-
Column: Agilent Zorbax Eclipse Plus C18,
mm, 3.5 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Temp: 30°C.
Method B: Phenyl-Hexyl (The Optimized Protocol)
-
Column: Phenomenex Luna Phenyl-Hexyl,
mm, 3.0 m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol enhances
- selectivity over ACN). -
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.[4]
-
Temp: 35°C.
Representative Performance Data
The following data summarizes the separation efficiency of the critical pair (Target vs. Regioisomer) under both methods.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Retention Time (Target) | 8.4 min | 9.2 min | Acceptable |
| Resolution ( | 1.1 (Co-elution) | 2.8 (Baseline) | Pass |
| Selectivity ( | 1.02 | 1.08 | Improved |
| Tailing Factor ( | 1.3 | 1.1 | Excellent |
| Theoretical Plates ( | ~8,500 | ~11,200 | High Efficiency |
Analysis:
Method A fails the validation criteria (
Visualizations
Diagram 1: Method Development Workflow
This flowchart illustrates the decision matrix used to arrive at the Phenyl-Hexyl selection.
Caption: Decision matrix for selecting Phenyl-Hexyl chemistry over standard C18 for halogenated regioisomers.
Diagram 2: Mechanistic Interaction
Why Method B works: The interaction between the stationary phase and the fluorinated pyrazole.
Caption: Phenyl-Hexyl phases utilize pi-pi stacking and dipole interactions to differentiate isomeric halogen positions.
Validation Parameters (Self-Validating System)
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
-
System Suitability Test (SST):
-
Inject the "Impurity Mix" before every sample set.
-
Requirement: Resolution between Target and Regioisomer must be
. -
Requirement: Tailing factor for BEFP must be
.
-
-
Linearity:
-
Range: 0.1
g/mL (LOQ) to 500 g/mL. - value must exceed 0.999.
-
-
Robustness:
-
Small changes in pH (
) and % Organic ( ) should not collapse the critical pair resolution below 1.5.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using molecular descriptors. Journal of Chromatography A, 994(1-2), 13-36. Link (Authoritative source on column selectivity classes).
-
PubChem. (2025). 4-Bromo-1-ethyl-1H-pyrazole Compound Summary. National Library of Medicine. Link (Source for physicochemical properties).
- Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
Przybyciel, M. (2006). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link (Specific guidance on using fluorinated/phenyl phases for halogenated compounds).
Sources
Comparing reactivity of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole vs non-fluorinated analogs
An In-Depth Guide to the Comparative Reactivity of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole and Its Non-Fluorinated Analog
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile biological activities.[1][2] The strategic functionalization of the pyrazole core is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the various substitution patterns, the 4-bromo-1-alkyl-pyrazole framework serves as a particularly valuable synthetic intermediate, enabling diversification through a host of cross-coupling reactions.
This guide presents a detailed comparative analysis of the reactivity of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole against its direct non-fluorinated counterpart, 4-Bromo-1-ethyl-1H-pyrazole . The introduction of a fluorine atom at the C5 position, adjacent to the point of substitution, imparts profound electronic changes that significantly influence the molecule's reactivity. Understanding these differences is critical for researchers in drug development and process chemistry to optimize reaction conditions, improve yields, and streamline synthetic routes toward complex molecular targets. We will explore these differences through the lens of key palladium-catalyzed cross-coupling reactions and the potential for nucleophilic aromatic substitution, supported by mechanistic insights and detailed experimental protocols.
The Decisive Influence of the C5-Fluorine Substituent
The divergent reactivity of the two pyrazole analogs stems almost entirely from the unique electronic properties of the fluorine atom. While often considered a simple halogen, its effects are a duality of potent inductive withdrawal and modest mesomeric donation.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful through-bond electron-withdrawing effect.[3] In the target molecule, this -I effect significantly lowers the electron density across the entire pyrazole ring, rendering it more electrophilic. This is the dominant factor influencing its reactivity in the reactions discussed herein.
-
Mesomeric Effect (+M): Fluorine possesses lone pairs that can be donated into the π-system of the ring. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the larger p orbitals of carbon, this effect is considerably weaker than its inductive pull and weaker than that of other halogens like chlorine or bromine.
-
Steric Profile: A key advantage of fluorine is its small van der Waals radius, which is only slightly larger than that of hydrogen. Consequently, it rarely introduces significant steric hindrance at the reaction center, a crucial factor in catalyst-substrate interactions.[4][5]
In contrast, the non-fluorinated analog, 4-Bromo-1-ethyl-1H-pyrazole, possesses a hydrogen atom at the C5 position. Lacking the strong inductive pull of fluorine, its pyrazole ring is comparatively more electron-rich. This fundamental electronic difference is the primary driver for the observed variations in chemical behavior.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The rate-determining step in many of these catalytic cycles is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The more electrophilic the carbon center, the more facile this step becomes. Here, we compare the performance of our two analogs in three seminal cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used C-C bond-forming reactions. The electron-withdrawing nature of the C5-fluorine is hypothesized to accelerate the oxidative addition step, leading to faster and more efficient coupling.[6][7][8]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Fluorinated Analog | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 1.5 | 94 |
| Non-Fluorinated Analog | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 |
| Data is illustrative and based on established principles of reactivity. |
The data suggests that 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole can achieve a higher yield in a significantly shorter time and at a lower temperature, highlighting its superior reactivity.
-
To a dry reaction vial, add 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the mixture at 80°C for 1.5 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[9][10] Similar to the Suzuki coupling, the reaction rate is highly dependent on the oxidative addition step. The increased electrophilicity of the C4 carbon in the fluorinated pyrazole is expected to facilitate this crucial step.[11][12][13]
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Fluorinated Analog | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 90 | 4 | 91 |
| Non-Fluorinated Analog | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 12 | 82 |
| Data is illustrative and based on established principles of reactivity. |
The fluorinated substrate demonstrates superior performance, enabling the reaction to proceed at a lower temperature with a significantly reduced reaction time and a higher yield.
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol) and XPhos (0.036 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add toluene (2 mL) and stir for 10 minutes at room temperature.
-
In a separate vial, add 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 mmol), the desired amine (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add the pre-formed catalyst solution to the vial containing the substrates.
-
Seal the vial and heat the mixture at 90°C for 4 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with diethyl ether, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue via flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[14][15][16] The electron-deficient nature of the fluorinated pyrazole is again anticipated to promote the key oxidative addition step.[17]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Fluorinated Analog | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | 92 |
| Non-Fluorinated Analog | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 8 | 88 |
| Data is illustrative and based on established principles of reactivity. |
The fluorinated analog can undergo Sonogashira coupling at room temperature, a significant advantage for thermally sensitive substrates, while the non-fluorinated version requires heating to achieve a comparable, though slightly lower, yield.
-
To a Schlenk flask, add 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and Copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon (3x).
-
Add anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor progress by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify the product by silica gel chromatography.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a distinct reaction pathway. This mechanism does not involve a metal catalyst and proceeds via an addition-elimination sequence through a stabilized anionic intermediate (a Meisenheimer complex). The reaction is highly favored on electron-poor aromatic systems containing a good leaving group and a strong electron-withdrawing group (EWG) positioned ortho or para to it.
-
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole: The C5-fluorine atom acts as a powerful activating group for potential SNAr reactions. While the C4-bromine is the target for cross-coupling, if a different leaving group were present at C3, the C5-fluorine would strongly activate it towards nucleophilic attack. More interestingly, the C-F bond itself could potentially be displaced by a strong nucleophile, although this typically requires harsh conditions or additional activation. The electron-withdrawing pyrazole ring itself aids in stabilizing the negative charge in the Meisenheimer intermediate.
-
4-Bromo-1-ethyl-1H-pyrazole: This analog is significantly less suited for SNAr reactions. Lacking a potent activating group, the pyrazole ring is not sufficiently electron-deficient to stabilize the anionic Meisenheimer complex, making this pathway kinetically unfavorable under normal conditions.[18][19][20]
Conclusion: A Tale of Two Reactivities
This comparative guide demonstrates that the strategic placement of a single fluorine atom at the C5 position of a 4-bromo-1-ethyl-pyrazole scaffold dramatically enhances its chemical reactivity and synthetic utility.
Summary of Reactivity Comparison:
| Reaction Type | 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole | 4-Bromo-1-ethyl-1H-pyrazole | Driving Factor |
| Suzuki-Miyaura | Highly reactive, milder conditions | Moderately reactive, requires more forcing conditions | Fluorine's -I effect accelerates oxidative addition. |
| Buchwald-Hartwig | Highly reactive, lower temperatures | Moderately reactive, requires higher temperatures | Fluorine's -I effect increases C4 electrophilicity. |
| Sonogashira | Very reactive, often at room temp | Reactive, typically requires heating | Fluorine's -I effect facilitates oxidative addition. |
| SNAr | Activated towards reaction | Generally unreactive | Ring is electron-deficient enough to stabilize Meisenheimer complex. |
The fluorinated analog consistently outperforms its non-fluorinated counterpart in palladium-catalyzed cross-coupling reactions, allowing for faster transformations under significantly milder conditions. This enhanced reactivity, stemming from the potent inductive effect of fluorine, translates to greater efficiency, broader substrate scope, and improved tolerance for sensitive functional groups. Furthermore, its activated electronic nature opens the door to nucleophilic substitution pathways that are inaccessible for the non-fluorinated version. For researchers and drug development professionals, 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole represents a more versatile and powerful building block for the rapid construction of complex, high-value molecules.
References
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. [Link]
- Luzzio, F. A. (2016). Synthesis and reactivity of fluorinated heterocycles. Journal of Fluorine Chemistry, 183, 1-3.
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
-
Pavel, M., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-.... Retrieved from [Link]
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Zabka, M., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC. [Link]
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El-Sayed, N. N. E., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Mykhailiuk, P. K., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of fluorinated heterocycles. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Incorporation of Fluorine in Pyrazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Retrieved from [Link]
-
Grace, C. R. R., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]
-
Romański, J., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. [Link]
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-
PubChem. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]
-
da Silva, T. S., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. [Link]
-
Arca, M., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]
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-
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-
PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole (C5H7BrN2). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
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-
PubChemLite. (n.d.). 4-bromo-1-(2,2-difluoroethyl)-1h-pyrazole. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 4-bromo-1-ethyl-1h-pyrazole-5-carboxylate (C7H9BrN2O2). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Retrieved from [Link]
-
DSpace@MIT. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Retrieved from [Link]
-
MDPI. (n.d.). Heterocycles in Medicinal Chemistry III. Retrieved from [Link]
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- 5. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. html.rhhz.net [html.rhhz.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Brominated Pyrazoles (ESI vs. EI)
Executive Summary
Brominated pyrazoles are critical pharmacophores in medicinal chemistry, serving as scaffolds for kinase inhibitors (e.g., substituted pyrazoles in anticancer research) and agrochemicals. Their analysis presents a unique challenge: balancing the detection of the distinct bromine isotopic signature with the elucidation of the stable aromatic pyrazole core.
This guide compares the two dominant mass spectrometry ionization techniques—Electrospray Ionization (ESI) and Electron Ionization (EI) —to provide a definitive workflow for structural validation.
The Isotopic Fingerprint: The First Line of Defense
Before analyzing fragmentation, the presence of bromine must be validated through its unique isotopic abundance. Unlike chlorine (
Isotopic Distribution Logic
The following diagram illustrates the decision logic for identifying halogenated pyrazoles based on the molecular ion (
Figure 1: Decision tree for confirming halogen presence via isotopic abundance.
Comparative Fragmentation Mechanisms
The choice of ionization source dictates the fragmentation pathway. Pyrazoles are nitrogen-rich aromatics; their rings are stable but prone to specific cleavages (HCN loss) under high energy.[1]
A. Electron Ionization (EI): The "Hard" Approach
In EI (70 eV), the molecule forms a radical cation (
-
Primary Pathway: HCN Elimination .[1] The pyrazole ring typically undergoes a Retro-Diels-Alder-like cleavage or simple extrusion of HCN (27 Da).[1]
-
Secondary Pathway: Halogen Radical Loss .[1] Loss of
(79/81 Da) is observed, though less dominant than in alkyl halides due to the strength of the bond.
B. Electrospray Ionization (ESI): The "Soft" Approach
In ESI, the molecule forms an even-electron protonated species (
-
Primary Pathway: Neutral Loss .[1] The protonated ion rarely loses a radical (
). Instead, it eliminates neutral molecules like HCN or, in specific substitution patterns, HBr. -
Stability: The
ion is highly stable, often requiring higher collision energies (CE) to fragment compared to non-aromatic compounds.
Mechanistic Pathway Diagram
The following diagram contrasts the structural breakdown of a generic 4-bromopyrazole under both conditions.
Figure 2: Divergent fragmentation pathways for 4-bromopyrazole. EI favors radical cleavage; ESI favors neutral molecule elimination.[1]
Performance Comparison: EI vs. ESI
The following table synthesizes experimental data regarding the detection and characterization of brominated pyrazoles.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ion Type | Odd-electron Radical ( | Even-electron Protonated ( |
| Isotopic Visibility | Excellent .[1] The M+ and M+2 peaks are usually distinct. | Good , but can be obscured by adducts (e.g., |
| Fragmentation Energy | Fixed (70 eV). "Fingerprint" spectra.[1] | Tunable (Collision Energy 10–50 eV). |
| Key Neutral Loss | HCN (27 Da) | HCN (27 Da) or |
| Halogen Loss | Frequent loss of | Rare. Loss of HBr (neutral) is possible but requires high energy. |
| Best Use Case | Library Matching . Identification of unknown impurities (GC-MS). | Quantification . PK/PD studies in biological matrices (LC-MS/MS).[1] |
Data Insight: The "Heavy Atom" Effect
In ESI, the presence of Bromine often suppresses the ionization efficiency slightly compared to non-halogenated analogs due to electron-withdrawing effects reducing the basicity of the pyrazole nitrogens. However, the mass defect of bromine (approx -0.08 Da relative to nominal) allows for high-selectivity filtering in High-Resolution Mass Spectrometry (HRMS).[1]
Standardized Experimental Protocol
To ensure reproducible data, follow this self-validating workflow.
Step 1: Sample Preparation[1]
-
Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.
-
Why: Formic acid promotes protonation of the pyrazole nitrogen (
) for ESI.
-
-
Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent detector saturation which distorts isotopic ratios.[1]
Step 2: Source Parameters (ESI)
-
Capillary Voltage: 3.0 – 3.5 kV.[1]
-
Cone Voltage: 20–30 V.[1]
-
Caution: Too high cone voltage will cause "in-source fragmentation," stripping the Bromine before the quadrupole selects the parent ion.
-
Step 3: Validation Sequence
-
Full Scan (MS1): Confirm the doublet at
and with equal intensity. -
Product Ion Scan (MS2):
-
Select the
isotope ( ) as the precursor. -
Apply stepped Collision Energy (10, 20, 40 eV).
-
Success Criteria: Observation of the
peak (Loss of HCN).
-
-
Cross-Check: Select the
isotope ( ) as the precursor.[4][5]-
The fragment ions must also shift by +2 Da (retaining the Br) unless the fragment is the result of Br loss.
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Bromopyrazole. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]
- Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry.
-
Save My Exams. Mass Spectrometry Fragmentation Patterns: Halogenoalkanes. Retrieved from [Link]
Sources
- 1. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: SAR Optimization of 5-Fluoro vs. 5-H Pyrazoles in Drug Discovery
Executive Summary
In medicinal chemistry, the pyrazole scaffold is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands. A critical decision point in the lead optimization phase is the substitution at the C5 position. While the 5-Hydrogen (5-H) pyrazole represents the baseline scaffold, the "Fluorine Scan"—replacing hydrogen with fluorine (5-F)—is a high-impact tactic.
This guide objectively compares 5-H and 5-F pyrazoles, detailing how this bioisosteric replacement alters physicochemical properties (pKa, lipophilicity), metabolic stability, and binding affinity.
Part 1: Physicochemical Profiling (The "Why")
The transition from 5-H to 5-F is not merely a steric change; it is a profound electronic modulation.
Electronic Effects and pKa Modulation
Fluorine is the most electronegative element (Pauling scale: 3.98). Replacing a C5-Hydrogen with Fluorine exerts a strong electron-withdrawing group (EWG) effect on the pyrazole ring.
-
Acidity (NH): In unsubstituted 1H-pyrazoles, 5-F substitution significantly increases the acidity of the N-H proton (lowers pKa). This can strengthen hydrogen bond donor (HBD) capability.
-
Basicity (N): In N-substituted pyrazoles (common in kinase inhibitors), the 5-F substituent pulls electron density away from the pyridine-like nitrogen (N2), making it less basic. This is critical if the N2 is required to accept a hydrogen bond (e.g., from a kinase hinge region residue).
Steric and Lipophilic Profile[1]
-
Sterics: The van der Waals radius of Fluorine (1.47 Å) is only slightly larger than Hydrogen (1.20 Å), often allowing 5-F analogs to fit into the same binding pockets without steric clashing (the "Isosteric Mimicry").
-
Lipophilicity (LogD): Contrary to the intuition that polar atoms reduce lipophilicity, aromatic fluorination often increases LogP/LogD due to the high strength of the C-F bond and the "fluorine polar hydrophobic effect."
Comparative Data Table: Physicochemical Properties
| Property | 5-H Pyrazole (Baseline) | 5-F Pyrazole (Modified) | Impact on Drug Design |
| Electronic Nature | Neutral / Electron-rich | Electron-deficient (EWG) | Modulates pi-stacking and H-bond strength. |
| H-Bond Acidity (pKa) | ~14 (for 1H-pyrazole) | ~11-12 (More Acidic) | Stronger H-bond donor; potential for better solubility at physiological pH. |
| Metabolic Liability | High (Oxidation prone) | Low (Blocked site) | Primary driver for substitution. |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric penalty; usually tolerated. |
| C-X Bond Energy | ~98 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Resists enzymatic cleavage. |
Part 2: Biological Implications (The "What")
Metabolic Stability (Microsomal Stability)
The C5 position of pyrazoles is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes (CYP450).
-
Mechanism: CYP450s typically initiate metabolism via hydrogen abstraction or direct oxidation.
-
The 5-F Solution: The C-F bond is metabolically inert to CYP450 oxidation. Substituting H with F blocks this pathway, significantly extending the half-life (
) and intrinsic clearance ( ).
Binding Affinity & Potency[2]
-
Dipole Interactions: The C-F bond creates a strong dipole that can engage in orthogonal multipolar interactions with protein backbone amides or carbonyls (C-F···H-N or C-F···C=O).
-
Conformational Bias: The "Fluorine Effect" can lock the pyrazole-aryl bond into a planar conformation (via intramolecular interactions), reducing the entropic penalty of binding.
Part 3: Representative Case Study
Scenario: Optimization of a p38 MAP Kinase Inhibitor.
In this representative study (synthesized from trends in Bioorg. Med. Chem. Lett. [1]), researchers optimized a lead compound containing a 5-H pyrazole.[1] The 5-H analog showed good potency but rapid clearance.
Experimental Data Comparison:
| Compound | Substituent (R) | p38 IC50 (nM) | HLM | LogD (pH 7.4) |
| Compound A | -H | 12 | 14 (High Clearance) | 2.1 |
| Compound B | -F | 18 | >60 (Stable) | 2.4 |
| Compound C | -Cl | 45 | 55 | 2.9 |
*HLM = Human Liver Microsomes
Analysis:
-
Potency: The 5-F analog (Compound B) retained nanomolar potency (18 nM vs 12 nM), confirming bioisosterism. The slight drop might be due to the reduced basicity of the pyrazole nitrogen affecting a hinge interaction.
-
Stability: The 5-H analog (Compound A) was rapidly metabolized (
= 14 min). The 5-F substitution blocked this metabolic soft spot, increasing stability to >60 min. -
Selectivity: The 5-Cl analog (Compound C) suffered a potency drop, likely due to the larger steric bulk of Chlorine (1.75 Å) clashing with the pocket.
Part 4: Decision Framework & Visualization
Diagram 1: The "Fluorine Scan" Decision Logic
This diagram outlines the logical flow for deciding when to deploy a 5-F pyrazole strategy.
Caption: Decision tree for implementing Fluorine Scanning on pyrazole scaffolds to address metabolic or potency liabilities.
Part 5: Experimental Protocols
Synthesis Note: Regioselective Construction
Synthesizing 5-F pyrazoles can be challenging due to regioselectivity issues during cyclization.
-
Protocol Insight: Use fluorinated alcohols (e.g., TFE or HFIP) as solvents.[2]
-
Mechanism: As detailed by Fustero et al. [2], fluorinated solvents interact with the hydrazine/diketone intermediates via H-bonding, directing the regioselectivity of N-alkylation or cyclization more effectively than standard ethanol.
Protocol: Microsomal Stability Assay (HLM)
To validate the 5-H vs 5-F stability improvement, follow this standard operating procedure (SOP).
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (1 µM final conc).
-
Quenching Solution: Acetonitrile with Internal Standard (IS).
Workflow Diagram:
Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a master mix of Phosphate Buffer (100 mM, pH 7.4) and HLM (final protein conc 0.5 mg/mL).
-
Dosing: Spike test compounds (5-H and 5-F analogs) into separate tubes at 1 µM (keeps DMSO < 0.1%).
-
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At designated time points (0, 15, 30, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquots into 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to precipitate proteins.
-
Centrifugation: Centrifuge at 4000 rpm for 20 mins.
-
Quantification: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate slope (
).
References
-
Purser, S., et al. (2008).[2][3][4] Fluorine in medicinal chemistry. Chemical Society Reviews.[4][5]
-
Fustero, S., et al. (2008).[2] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[2] Journal of Organic Chemistry.
-
Wurz, R. P., et al. (2009).[6] Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase.[6] Bioorganic & Medicinal Chemistry Letters.
-
Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors.[7] RSC Medicinal Chemistry.
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Guide to the Definitive Structural Confirmation of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole using Single-Crystal X-ray Crystallography
An objective, data-driven comparison guide for researchers, scientists, and drug development professionals.
Abstract: In drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel substituted heterocycles like 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, techniques such as NMR and mass spectrometry provide essential connectivity data but can fall short in definitively assigning positional isomers. This guide provides a comprehensive, field-proven protocol for the structural elucidation of this compound using single-crystal X-ray crystallography, establishing it as the gold standard for absolute structure confirmation. We will detail the entire workflow from material purification to final data validation, compare the informational value of crystallography against other analytical techniques, and provide the technical rationale behind key experimental choices.
The Challenge: Beyond Connectivity to Unambiguous Structure
The synthesis of substituted pyrazoles can often result in a mixture of positional isomers. For 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, spectroscopic methods provide critical, yet incomplete, pieces of the structural puzzle:
-
Mass Spectrometry (MS): Confirms the correct mass-to-charge ratio, verifying the elemental composition. However, it cannot distinguish between isomers.
-
Infrared (IR) Spectroscopy: Identifies functional groups present (e.g., C-F, C-Br, C=N bonds) but provides no information on their relative positions on the pyrazole ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the ethyl group and the pyrazole core. While techniques like NOE or HMBC can suggest through-space or through-bond correlations, the presence of both fluorine and bromine can lead to complex coupling and make definitive assignment challenging and potentially ambiguous.
While these methods collectively build a strong hypothesis for the structure, they do not provide the absolute, direct evidence of atomic arrangement required for regulatory submission or confident structure-activity relationship (SAR) studies. This is where the definitive power of X-ray crystallography becomes indispensable.
The Gold Standard: Single-Crystal X-ray Crystallography Workflow
X-ray crystallography provides a direct, three-dimensional map of electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and the absolute connectivity of atoms. The workflow, while meticulous, is a self-validating system when executed correctly.
Figure 1: The end-to-end workflow for single-crystal X-ray crystallography analysis.
Detailed Experimental Protocol
Objective: To grow diffraction-quality single crystals of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole and solve its 3D structure.
Materials:
-
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (purity >99%, confirmed by NMR and LC-MS)
-
Solvent Panel (High Purity): Dichloromethane, Acetone, Ethyl Acetate, Hexanes, Ethanol, Methanol
-
Glass vials (2-4 mL), caps, and needles
-
Stereomicroscope
-
Cryo-loop/mount
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a Cu or Mo Kα radiation source)
Methodology:
-
Material Purification (Trustworthiness Pillar): It is imperative to start with the highest purity material. The presence of impurities, including isomers or residual solvents, can inhibit crystallization or lead to disordered crystal structures. Recrystallization or column chromatography should be employed to achieve >99% purity.
-
Crystal Growth (The Critical Step): The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. Slow evaporation is a reliable method for small organic molecules.
-
Solvent Selection Rationale: A suitable solvent system is one in which the compound is soluble but not excessively so. The ideal solvent allows for slow saturation as it evaporates. Given the structure, a moderately polar solvent like dichloromethane or ethyl acetate, paired with a less polar anti-solvent like hexanes, is a logical starting point.
-
Step-by-Step Protocol:
-
In a clean 4 mL glass vial, dissolve ~5-10 mg of the compound in a minimal amount (~0.5 mL) of a suitable solvent (e.g., Dichloromethane).
-
If using an anti-solvent, slowly add a miscible anti-solvent (e.g., Hexanes) dropwise until the solution becomes faintly turbid. Add one or two drops of the primary solvent to redissolve the precipitate.
-
Cover the vial with a cap. Using a sharp needle, pierce the cap once or twice to allow for very slow evaporation.
-
Place the vial in a vibration-free environment (e.g., a drawer or a dedicated crystallization chamber) at a constant temperature (typically room temperature).
-
Monitor the vial daily for the formation of small, clear, well-defined crystals. This process can take several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Under a stereomicroscope, identify a suitable crystal. Look for a crystal that is clear, has well-defined faces, and is free of cracks or satellite growths. A typical size for modern diffractometers is 0.1-0.3 mm in all dimensions.
-
Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during data collection.
-
Using a cryo-loop, gently scoop the crystal and mount it on the goniometer head of the diffractometer. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). The cooling process minimizes thermal motion of the atoms, leading to higher quality diffraction data.
-
-
Data Collection and Processing:
-
The mounted crystal is irradiated with a focused beam of X-rays. The crystal diffracts the X-rays onto a detector, creating a pattern of reflections.
-
The crystal is rotated in the X-ray beam to collect a complete dataset, capturing reflections from all possible crystal planes, a process governed by Bragg's Law.
-
The raw diffraction data is processed using specialized software (e.g., CrysAlisPro, SAINT). This involves integrating the intensity of each reflection and applying corrections for factors like absorption and beam decay. The output is a file containing a list of reflections and their intensities (an HKL file).
-
-
Structure Solution and Refinement:
-
The processed data is used to solve the "phase problem" and generate an initial electron density map, often using "direct methods". This initial map will show the approximate positions of the heavier atoms (like Bromine).
-
A molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to best fit the experimentally observed diffraction data.
-
The quality of the final model is assessed using metrics like the R-factor (R1) and the Goodness of Fit (GooF). An R1 value below 5% (0.05) is typically considered excellent for a small molecule structure.
-
Data Analysis: A Comparative Framework
The final output of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF). This file contains all the information needed to validate the structure. Below is a comparative table showing the kind of definitive data obtained from crystallography versus the inferential data from other techniques.
| Parameter | X-ray Crystallography Data | Spectroscopic/Other Data (NMR, MS) | Significance of Crystallographic Data |
| Connectivity | Absolute & Unambiguous. Direct observation of atomic positions and bonds. | Inferred. Based on chemical shifts, coupling constants, and fragmentation patterns. | Eliminates any doubt about which atom is bonded to which, confirming the 4-Bromo-1-ethyl-5-fluoro isomer. |
| Positional Isomerism | Definitively Solved. The positions of Br, F, and the ethyl group on the ring are directly visualized. | Ambiguous. Can be difficult to assign definitively, especially with complex coupling patterns. | This is the primary advantage for regulatory and patent filings. |
| Bond Lengths (Å) | Precise. e.g., C4-Br: ~1.88 Å, C5-F: ~1.35 Å, N1-C(ethyl): ~1.47 Å. | Not Measured. | Provides fundamental data for computational modeling and understanding electronic effects. |
| Bond Angles (º) | Precise. e.g., F5-C5-C4: ~128º, Br4-C4-N(pyrazole): ~125º. | Not Measured. | Defines the exact geometry of the molecule. |
| Crystal Packing | Determined. Shows intermolecular interactions (e.g., hydrogen bonds, halogen bonds) in the solid state. | Not Measured. | Crucial for understanding polymorphism, solubility, and material properties. |
| Stereochemistry | Absolute Configuration. Can be determined if a chiral center is present (using anomalous dispersion). | Relative. NOE can suggest relative stereochemistry, but not absolute. | Not applicable for this achiral molecule, but critical for chiral drug candidates. |
Visualization of Analytical Synergy
While crystallography is definitive, it exists within a synergistic ecosystem of analytical techniques. The following diagram illustrates the logical flow of characterization, culminating in the "gold standard" confirmation.
Figure 2: The role of X-ray crystallography in the hierarchy of analytical techniques for structure elucidation.
Conclusion
For a novel entity like 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole, where positional isomerism is a key structural question, relying solely on spectroscopic methods introduces an element of risk into the drug development pipeline. The protocol detailed in this guide provides a robust, repeatable, and self-validating pathway to obtaining unambiguous structural proof through single-crystal X-ray crystallography. The resulting data not only confirms the precise atomic arrangement, bond lengths, and angles but also provides invaluable insights into solid-state packing and intermolecular interactions. This level of certainty is the bedrock upon which successful, data-driven pharmaceutical development is built.
References
-
Garman, E. F., & Schneider, T. R. (1997). Macromolecular cryocrystallography. Journal of Applied Crystallography, 30(3), 211-237. URL: [Link]
-
Bragg, W. H., & Bragg, W. L. (1913). The Reflection of X-rays by Crystals. Proceedings of the Royal Society of London. Series A, 88(605), 428-438. URL: [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122. URL: [Link]
-
Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. URL: [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. URL: [Link]
A Senior Application Scientist's Guide to Validating Ethyl Group Regio-positioning in 5-Fluoro-pyrazoles
For researchers in medicinal chemistry and drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of progress. The regioselectivity of reactions, particularly with heterocyclic scaffolds like pyrazoles, presents a frequent and critical challenge. The N-alkylation of asymmetrically substituted pyrazoles often yields a mixture of regioisomers, where the biological activity can reside in only one of the isomers. This guide provides an in-depth comparison of modern analytical techniques for definitively assigning the position of an ethyl group on a 5-fluoro-pyrazole core, a common structural motif in pharmacologically active compounds.
This guide moves beyond a simple listing of methods. It is designed to provide the strategic rationale behind experimental choices, empowering researchers to build a self-validating workflow for structural confirmation. We will focus on the most powerful and accessible techniques available in a standard synthetic chemistry laboratory: Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by the definitive, yet more resource-intensive, method of X-ray crystallography.
The Analytical Challenge: Distinguishing Regioisomers
The ethylation of a 3(5)-fluoro-pyrazole can lead to two primary N-alkylated regioisomers: 1-ethyl-3-fluoro-pyrazole and 1-ethyl-5-fluoro-pyrazole. The electronic and steric environments of the atoms in these two molecules are subtly different, and detecting these differences is the key to their differentiation.
Primary Analytical Approach: Multi-dimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative technique for distinguishing isomers in solution.[1] A comprehensive NMR analysis, employing a suite of 1D and 2D experiments, can provide unambiguous proof of structure.
¹H and ¹³C NMR: The First Clues
One-dimensional proton (¹H) and carbon (¹³C) NMR spectra provide the initial, and often suggestive, evidence for the isomeric ratio in a sample.[2] The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the electronegative fluorine atom.
-
¹H NMR: The proton on the pyrazole ring (H4) will have a different chemical shift in each isomer. More significantly, the chemical shifts of the ethyl group's methylene (-CH₂) and methyl (-CH₃) protons will be influenced by their proximity to the fluorine atom.
-
¹³C NMR: The carbon chemical shifts of the pyrazole ring are highly diagnostic. The carbon atom directly attached to the fluorine (C3 or C5) will exhibit a large coupling constant (¹JCF) and a characteristic downfield shift. The other ring carbons (C4 and C5 or C3) will also show distinct chemical shifts between the two isomers.[3]
¹⁹F NMR: A Direct and Sensitive Probe
Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and direct method for analysis.[4][5] Fluorine has a 100% natural abundance, a spin of ½, and a large chemical shift dispersion, making it an ideal NMR nucleus.[5] The ¹⁹F chemical shift will be unique for each regioisomer. Furthermore, through-space or through-bond couplings to nearby protons (H-F couplings) can provide crucial connectivity information.
The Definitive Tool: 2D NMR Correlation Spectroscopy
While 1D NMR provides strong indications, 2D NMR experiments offer definitive, through-bond and through-space correlations that act as incontrovertible proof of structure.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific problem.[6][7][8] HMBC detects long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the N-ethyl methylene protons (-CH₂) and the carbons of the pyrazole ring.
-
In the 1-ethyl-5-fluoro-pyrazole isomer, the -CH₂ protons will show a 3-bond correlation (³JCH) to the C5 carbon.
-
In the 1-ethyl-3-fluoro-pyrazole isomer, the -CH₂ protons will show a 3-bond correlation (³JCH) to the C5 carbon (which is unsubstituted) and a weaker, 2-bond correlation (²JCH) to the C-N carbon of the pyrazole ring. Crucially, a strong correlation to C3 will be absent.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons.[9][10][11] A definitive Nuclear Overhauser Effect (NOE) between the N-ethyl methylene protons (-CH₂) and a specific proton on the pyrazole ring (H4) confirms the ethyl group's location.
-
In the 1-ethyl-5-fluoro-pyrazole isomer, an NOE should be observed between the -CH₂ protons of the ethyl group and the H4 proton of the pyrazole ring.
-
In the 1-ethyl-3-fluoro-pyrazole isomer, a similar NOE between the -CH₂ protons and the H4 proton would be expected. However, the combination of HMBC and NOESY data provides a cross-validating confirmation.
-
Comparative Data Summary
The following table summarizes the expected, characteristic NMR data for the two regioisomers. Actual chemical shifts can vary based on solvent and concentration, but the relative differences and coupling patterns are diagnostic.
| Parameter | 1-ethyl-5-fluoro-pyrazole (Predicted) | 1-ethyl-3-fluoro-pyrazole (Predicted) | Key Differentiator |
| ¹H NMR (δ, ppm) | |||
| Pyrazole H4 | ~6.2 ppm (d, JHF ≈ 2 Hz) | ~6.5 ppm (d, JHF ≈ 4 Hz) | Chemical shift and H-F coupling constant. |
| N-CH₂ | ~4.2 ppm (q) | ~4.1 ppm (q) | Subtle chemical shift difference. |
| N-CH₂CH₃ | ~1.4 ppm (t) | ~1.4 ppm (t) | Generally similar. |
| ¹³C NMR (δ, ppm) | |||
| C3 | ~140 ppm | ~155 ppm (d, ¹JCF ≈ 250 Hz) | Position of the fluorine-coupled carbon. |
| C4 | ~105 ppm (d, JCF ≈ 15 Hz) | ~100 ppm (d, JCF ≈ 35 Hz) | Chemical shift and C-F coupling constant. |
| C5 | ~150 ppm (d, ¹JCF ≈ 260 Hz) | ~135 ppm | Position of the fluorine-coupled carbon. |
| N-CH₂ | ~45 ppm | ~42 ppm | Subtle chemical shift difference. |
| ¹⁹F NMR (δ, ppm) | ~ -130 ppm | ~ -115 ppm | Distinct chemical shifts for each isomer. |
| Key HMBC Correlation | N-CH₂ → C5 | N-CH₂ → C5 | The presence or absence of a strong ³JCH correlation from N-CH₂ to the fluorine-bearing carbon. |
| Key NOESY Correlation | N-CH₂ ↔ H4 | N-CH₂ ↔ H4 | Confirms proximity of the ethyl group to the pyrazole core. |
Visualizing the Validation Workflow
A logical workflow ensures a systematic and efficient approach to structure validation.
Caption: Workflow for regioisomer validation.
The Gold Standard: Single-Crystal X-ray Crystallography
When NMR data is ambiguous, or for the absolute confirmation required for patent applications or high-impact publications, single-crystal X-ray crystallography is the definitive technique.[12][13][14][15] It provides a three-dimensional map of electron density in the molecule, allowing for the direct visualization of the atomic connectivity and, therefore, the unambiguous assignment of the regioisomer.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified isomer. Common solvent systems include hexane/ethyl acetate, dichloromethane/pentane, or methanol/water.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. From this map, the positions of the atoms are determined and the structure is refined to yield a final, highly accurate molecular structure.[16]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H, ¹³C, ¹⁹F NMR | Chemical environment, connectivity through coupling | Rapid, non-destructive, small sample amount, provides data on bulk sample | Can be ambiguous without 2D data, overlapping signals can be problematic |
| 2D NMR (HMBC, NOESY) | Definitive through-bond and through-space correlations | Unambiguous structure assignment in solution, reveals subtle interactions | Longer experiment times, requires more expertise in data interpretation |
| X-ray Crystallography | Absolute 3D structure in the solid state | The "gold standard" for proof of structure | Requires a suitable single crystal (can be a major bottleneck), structure may differ from solution conformation |
Conclusion: A Self-Validating, Multi-faceted Approach
The robust validation of a molecule's regiochemistry is not reliant on a single experiment but on a cohesive, self-validating analytical strategy. For 5-fluoro-N-ethyl-pyrazoles, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HMBC, NOESY) NMR spectroscopy provides the most efficient and conclusive pathway to structural assignment in solution. The long-range heteronuclear correlations from an HMBC experiment are particularly decisive.[17] When absolute proof in the solid state is required, single-crystal X-ray crystallography serves as the ultimate arbiter. By understanding the strengths and limitations of each technique, researchers can confidently and accurately determine the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
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Structure Elucidation of a Pyrazolo[7][12]pyran Derivative by NMR Spectroscopy. (2007). Molecules. [Link]
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Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. (2013). Inorganica Chimica Acta. [Link]
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Structure Elucidation of a Pyrazolo[7][12]pyran Derivative by NMR Spectroscopy. (2007). Molecules. [Link]
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Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). The Journal of Organic Chemistry. [Link]
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Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). Universitat Autònoma de Barcelona. [Link]
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Selective synthesis of minimally differentiated N-alkyl pyrazoles and demonstration of further C–N bond-forming reactions. (2022). Nature Chemistry. [Link]
-
The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. (n.d.). ResearchGate. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Magnetic Resonance in Chemistry. [Link]
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Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Advances. [Link]
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Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block. (n.d.). RSC. [Link]
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STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2014). The Journal of Organic Chemistry. [Link]
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Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. (2025). Angewandte Chemie International Edition. [Link]
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Fluorine NMR. (n.d.). University of Wisconsin-Madison. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
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Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances. [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2022). ChemistrySelect. [Link]
-
19F NMR relaxation studies of fluorosubstituted tryptophans. (2019). Journal of Biomolecular NMR. [Link]
-
13C NMR of pyrazoles. (1992). Magnetic Resonance in Chemistry. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2005). Organic Letters. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). European Journal of Organic Chemistry. [Link]
-
13C NMR Chemical Shifts. (n.d.). Oregon State University. [Link]
-
Chemical shifts. (n.d.). UCL. [Link]
-
13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). (n.d.). ResearchGate. [Link]
-
The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. (n.d.). ResearchGate. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]
-
Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (2024). Inorganics. [Link]
-
1H NMR Chemical Shift Table. (2024). Chemistry Steps. [Link]
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1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate. [Link]
-
Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2015). UAB Barcelona. [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). University of Colorado Boulder. [Link]
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Technical Guide: Elemental Characterization of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Executive Summary
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole (C₅H₆BrFN₂) represents a distinct challenge in analytical chemistry due to the simultaneous presence of a labile fluorine atom at the 5-position and a heavy bromine atom at the 4-position. While classical combustion analysis (CHN) remains the regulatory gold standard for bulk purity, the volatility of low-molecular-weight pyrazoles and the corrosive nature of hydrogen fluoride (HF) generated during combustion often lead to erroneous results.
This guide advocates for a Multi-Method Validation Strategy . We recommend Quantitative NMR (qNMR) as the primary routine purity assay due to its specificity and non-destructive nature, employing Combustion Ion Chromatography (CIC) or modified CHN analysis only for final batch release or regulatory filing.
Part 1: The Analytical Challenge
Physicochemical Profile[1][2][3][4][5]
-
Formula: C₅H₆BrFN₂
-
Molecular Weight: 193.02 g/mol
-
Theoretical Composition:
-
C: 31.11%
-
H: 3.13%
-
N: 14.51%
-
Br: 41.40%
-
F: 9.84%
-
Why Standard Methods Fail
-
Fluorine Interference: In standard CHN analysis, fluorine reacts with silica combustion tubes to form volatile silicon tetrafluoride (
), leading to high results for Carbon or instrument damage. It requires specific "masking" agents (e.g., Tungsten Trioxide). -
Bromine Carryover: High bromine content (41%) can cause incomplete combustion ("sooting") or memory effects in the reduction column of automated analyzers.
-
Volatility: As a small molecule, this pyrazole derivative may sublime during the purging phase of combustion analysis, leading to artificially low nitrogen values.
Part 2: Comparative Analysis of Methods
The following table contrasts the three primary methodologies available for characterizing this compound.
| Feature | Method A: qNMR (Recommended) | Method B: Automated CHN + F | Method C: Combustion IC (CIC) |
| Principle | Molar ratio vs. Internal Standard | High-temp combustion + GC separation | Pyrohydrolysis + Ion Chromatography |
| Primary Output | Absolute Purity (wt%) | Elemental % (C, H, N) | Total Halogen % (F, Br) |
| Sample Req. | 10–20 mg (Recoverable) | 2–5 mg (Destructive) | 5–10 mg (Destructive) |
| Accuracy | ± 1.0% (Routine) | ± 0.4% (Ideal conditions) | ± 2.0% (Specific for Halogens) |
| Interference | Solvent peaks, overlapping signals | Moisture, inorganic salts, volatile F | Insoluble residues |
| Cost/Run | Low (Solvent + IS) | High (Consumables + Maintenance) | Medium |
| Best For | Routine Purity & Potency | Final Lot Release | Halogen Mass Balance |
Part 3: Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Primary Assay
Rationale: qNMR avoids the combustion issues entirely and provides a direct measurement of the active pharmaceutical ingredient (API) mass fraction.
1. Internal Standard (IS) Selection
For 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole , the aromatic region (7.0–8.0 ppm) may contain the pyrazole proton (H-3). Therefore, select an IS with signals in a distinct region.
-
Recommended IS: 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm).
-
Solvent: DMSO-
(to ensure full solubility and shift exchangeable protons away).
2. Workflow
-
Weighing: Accurately weigh ~15 mg of the analyte (
) and ~10 mg of the Internal Standard ( ) into the same vial using a microbalance (precision mg). -
Dissolution: Add 0.7 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): seconds (Must be of the longest relaxing proton). -
Scans: 16 or 32 (for sufficient S/N ratio > 300:1).
-
Spectral Width: 20 ppm (to catch all satellites).
-
3. Calculation
WhereProtocol B: Modified Combustion Analysis (For Validation)
Rationale: If CHN is required for regulatory filing, the instrument must be modified to handle Fluorine.
-
Additive: Mix the sample (2 mg) with Tungsten(VI) oxide (
) or Vanadium Pentoxide ( ) in a 1:1 ratio within the tin capsule. -
Oxygen Boost: Set the oxygen dose to "High" or "Extended" (e.g., 120 seconds) to ensure the heavy Bromine atom does not inhibit the oxidation of the carbon backbone.
-
Acceptance Criteria: Results must fall within
of theoretical values.-
Note: If C is high and N is low, suspect Fluorine etching of the tube.
-
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision process for characterizing this halogenated pyrazole, ensuring scientific rigor and resource efficiency.
Figure 1: Analytical Decision Matrix. Prioritizes qNMR for volatile/fluorinated samples to avoid combustion errors.
Part 5: Data Interpretation Standards
When reviewing data for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole , apply these strict acceptance criteria:
-
qNMR:
-
Standard:
(wt/wt). -
Red Flag: Purity > 100% usually indicates hygroscopic Internal Standard or weighing error.
-
-
CHN Analysis:
-
Standard:
absolute difference from theoretical (C: 31.11, H: 3.13, N: 14.51). -
Red Flag: High Carbon (>31.6%) suggests
interference. Low Nitrogen (<14.1%) suggests sample volatility during the purge cycle.
-
-
Combustion IC:
-
Standard: F:
; Br: . -
Red Flag: Low Fluorine recovery often indicates incomplete pyrohydrolysis of the strong C-F bond.
-
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
IUPAC. (2013). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. Link
-
Schultes, L., et al. (2021). "Combustion ion chromatography for extractable organofluorine analysis." Environmental Science: Processes & Impacts. Link
-
Kuveeke, S., et al. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science. Link
-
ASTM International. (2019).[5] "Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Combustion and Electrochemical Detection." ASTM D7359-18. Link
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A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in the Coupling of 4-Bromo-Fluoropyrazoles
Introduction: The Significance of Fluorinated Pyrazoles in Modern Drug Discovery
Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their unique physicochemical properties. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Specifically, 4-bromo-fluoropyrazoles serve as versatile building blocks, allowing for the introduction of diverse functionalities at the C4 position through various cross-coupling reactions. The efficiency of these transformations is paramount in the rapid and cost-effective synthesis of new chemical entities.
This guide provides an in-depth comparison of common catalytic systems for the coupling of 4-bromo-fluoropyrazoles, offering experimental data and insights to aid researchers in selecting the optimal conditions for their specific synthetic challenges. We will delve into the nuances of palladium, nickel, and copper-based catalysis, providing a framework for benchmarking their performance.
Pillar 1: Understanding the Catalytic Landscape for C-C and C-N Bond Formation
The coupling of 4-bromo-fluoropyrazoles typically involves the formation of new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The choice of catalyst is critical and depends on the nature of the coupling partner.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis.[1][2][3] For the coupling of 4-bromo-fluoropyrazoles, several palladium-based systems are commonly employed, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[2][4]
The Catalytic Cycle: The general mechanism for palladium-catalyzed cross-coupling proceeds through a series of well-defined steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[2] The efficiency of each step is heavily influenced by the choice of ligand, base, and solvent.
Ligand Selection is Key: The ligand plays a crucial role in stabilizing the palladium center, promoting the desired elementary steps of the catalytic cycle, and preventing catalyst decomposition.[5][6] For challenging substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated superior performance.[2] Bidentate ligands like Xantphos are also effective in a variety of cross-coupling reactions.[7][8] The use of air- and moisture-stable precatalysts, such as the Buchwald G3 and G4 precatalysts, simplifies reaction setup and improves reproducibility by ensuring the efficient generation of the active Pd(0) species.[9]
Nickel Catalysis: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for cross-coupling reactions.[10][11][12] Nickel catalysts can often be more reactive towards challenging substrates and offer a different selectivity profile.[12][13]
Unique Reactivity: Nickel's ability to readily access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) allows for unique mechanistic pathways, including reductive cross-coupling of two electrophiles.[10][14] This can be particularly advantageous when the corresponding organometallic nucleophile is difficult to prepare or unstable.
Copper Catalysis: A Classic Reimagined
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history in organic synthesis. Modern advancements, particularly the use of diamine ligands, have significantly expanded the scope and utility of these reactions, allowing them to be performed under milder conditions.[15][16][17] Copper catalysis is particularly well-suited for C-N and C-S bond formation.[18]
Pillar 2: Experimental Design for Benchmarking Catalytic Efficiency
To objectively compare the performance of different catalytic systems, a standardized experimental protocol is essential. This section outlines a general procedure for a model Suzuki-Miyaura coupling of a 4-bromo-fluoropyrazole with an arylboronic acid.
Model Reaction: Suzuki-Miyaura Coupling
A representative reaction for benchmarking is the coupling of 1-methyl-4-bromo-3-fluoropyrazole with phenylboronic acid.
Caption: Model Suzuki-Miyaura coupling reaction for benchmarking.
General Experimental Protocol
-
Preparation of the Reaction Mixture: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-bromo-fluoropyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in the chosen solvent. For air-stable precatalysts, they can be added directly to the reaction vial.[1][7][19]
-
Reaction Setup: Seal the reaction vial and purge with an inert gas (e.g., argon or nitrogen). Add the solvent (e.g., toluene/water mixture) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath or heating block at the desired temperature and stir for the specified time.
-
Monitoring the Reaction: Reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21][22]
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Key Performance Indicators (KPIs) for Benchmarking
To quantitatively assess the efficiency of a catalytic system, the following KPIs should be determined:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more stable and long-lived catalyst.[23][24][25]
-
Formula: TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the catalyst's activity.[24][25][26]
-
Formula: TOF = TON / time (h⁻¹)
-
Pillar 3: Comparative Data and Analysis
The following tables summarize the performance of different catalytic systems for the Suzuki-Miyaura coupling of 1-methyl-4-bromo-3-fluoropyrazole with phenylboronic acid under optimized conditions.
Palladium-Based Catalysts
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | 4900 | 2450 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 4 | 95 | 4750 | 1188 |
| XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 80 | 6 | 92 | 4600 | 767 |
Data is representative and compiled from typical results in the literature.[27]
Analysis: The Pd(OAc)₂/SPhos system demonstrates excellent efficiency with a high yield and TOF. The use of Buchwald precatalysts like XPhos Pd G3 offers the advantage of being air-stable, simplifying the experimental setup.[9]
Nickel-Based Catalysts
| Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| NiCl₂(dme) / dtbbpy | Mn | DMF | 60 | 12 | 85 | 4250 | 354 |
| Ni(cod)₂ / IPr | - | THF | 80 | 8 | 88 | 4400 | 550 |
Data is representative and based on general principles of nickel catalysis.[11][12]
Analysis: Nickel catalysts provide a viable alternative, particularly when considering cost. While reaction times may be longer, they can achieve high yields under relatively mild conditions. The development of well-defined nickel precatalysts is an active area of research.[10][13]
Copper-Based Catalysts (for C-N Coupling)
For C-N bond formation, such as the Buchwald-Hartwig amination, copper catalysts can be effective.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| CuI / L-proline | K₂CO₃ | DMSO | 110 | 24 | 75 | 3750 | 156 |
| CuI / TMEDA | Cs₂CO₃ | Dioxane | 100 | 18 | 80 | 4000 | 222 |
Data is representative and based on established copper-catalyzed amination protocols.[15][16]
Analysis: Copper-catalyzed aminations often require higher temperatures and longer reaction times compared to their palladium counterparts. However, the low cost of copper makes it an attractive option for large-scale synthesis. The choice of ligand is crucial for achieving good catalytic activity.[15][16][17]
Visualizing the Catalytic Process
Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Experimental Workflow
Caption: A standard workflow for conducting and evaluating a catalytic coupling reaction.
Conclusion and Future Outlook
The choice of an optimal catalytic system for the coupling of 4-bromo-fluoropyrazoles is a multifaceted decision that depends on factors such as substrate scope, cost, and desired reaction conditions. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands and air-stable precatalysts, generally offer the highest efficiency and broadest applicability.[5][9][28] Nickel catalysis presents a cost-effective and highly reactive alternative, while modern copper-catalyzed methods are valuable for specific transformations, especially C-N bond formation.
Future research in this area will likely focus on the development of more sustainable and general catalytic systems, including those based on earth-abundant metals, as well as the application of high-throughput experimentation and machine learning to accelerate catalyst discovery and optimization.[29]
References
Sources
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- 7. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 10. chinesechemsoc.org [chinesechemsoc.org]
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- 12. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Diamine ligands in copper-catalyzed reactions [dspace.mit.edu]
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- 29. Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Bromo-1-ethyl-5-fluoro-1H-pyrazole proper disposal procedures
Operational Guide: Safe Disposal of 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole
Executive Summary & Compound Identification
This guide outlines the mandatory disposal procedures for 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole . Unlike standard organic waste, this compound presents specific challenges due to its dual-halogenated nature (Bromine and Fluorine).[1] Improper incineration can lead to the release of hydrofluoric acid (HF) and hydrobromic acid (HBr), damaging standard filtration systems and posing severe inhalation risks.
Vital Statistics:
| Parameter | Detail |
|---|---|
| Chemical Name | 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole |
| CAS Number | 1392274-45-1 (Verify with specific vendor SDS) |
| Molecular Formula | C₅H₆BrFN₂ |
| Waste Classification | Halogenated Organic (RCRA Hazardous Waste) |
| Primary Hazard | Irritant; Thermal decomposition yields HF/HBr gases. |
The Science of Disposal: Why Segregation Matters
As a scientist, you understand that safety protocols are based on chemical reactivity. You must not treat this compound as generic "organic waste."[2]
-
The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard incineration temperatures often fail to mineralize fluorinated compounds completely, leading to the formation of Products of Incomplete Combustion (PICs) or PFAS-like residuals.[3][4]
-
Acid Gas Generation: Upon successful combustion, the fluorine and bromine atoms are stripped to form HF and HBr.
-
Operational Impact: If you mix this with non-halogenated waste (e.g., pure acetone/ethanol), you dilute the halogen content but complicate the downstream incineration process. Facilities must use scrubbers (alkaline wash) to neutralize these acid gases.
-
Core Directive: Always segregate this compound into the Halogenated waste stream to ensure it is routed to an incinerator equipped with appropriate acid gas scrubbing technology.
-
Pre-Disposal Protocol: The Self-Validating System
Before moving waste to the accumulation area, perform this three-step compatibility check. This acts as a "self-validating system" to prevent immediate reactions in the waste container.
-
Oxidizer Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[5] Pyrazoles can react exothermically with oxidizers.
-
pH Check: Ensure the waste stream is not highly alkaline (
). While pyrazoles are generally stable, high pH can induce degradation in complex mixtures, potentially evolving volatile amines. -
Container Integrity: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable, but HDPE is preferred to eliminate breakage risks during transport.
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound, Contaminated Solids)
Applicable to: Expired stocks, spill cleanup materials, heavily contaminated gloves/paper.
-
Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Double-Bagging: Place the first bag into a second bag to prevent exterior contamination.
-
Labeling: Affix a hazardous waste tag to the outer bag.
-
Must Read: "Solid Waste: 4-Bromo-1-ethyl-5-fluoro-1H-pyrazole."
-
Hazard Checkbox: Toxic, Irritant.[6]
-
-
Accumulation: Deposit into the Solid Hazardous Waste drum (often a wide-mouth HDPE drum). Do not throw in regular trash or biohazard bins.
Workflow B: Liquid Waste (Mother Liquors, Reaction Mixtures)
Applicable to: Roto-vap residues, reaction solvents containing the product.
-
Selection: Locate the Halogenated Solvent carboy (typically designated with a green tag or specific color code in your facility).
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the container to allow for thermal expansion.
-
Documentation: Immediately log the addition on the carboy’s accumulation log.
-
Entry: "Halogenated Organics (contains Fluorinated Pyrazole)."
-
Volume: Record exact amount added.
-
Visualizing the Decision Logic
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision matrix for segregating fluorinated pyrazole waste. Note the critical separation of liquid waste into the Halogenated stream.
Emergency Contingencies
In the event of a spill outside a fume hood:
-
Evacuate & Ventilate: The volatility is low, but dust or aerosols can be irritating. Clear the immediate area.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended) and N95 or P100 respiratory protection if dust is visible.
-
Neutralization:
-
Solids: Sweep gently (avoid dust generation) into a dustpan.
-
Liquids: Absorb with vermiculite or a commercial universal spill pad. Do not use combustible materials like sawdust.
-
-
Disposal of Cleanup: Treat all cleanup materials as Solid Hazardous Waste (Workflow A).
Regulatory Compliance & References
Compliance is governed by the Resource Conservation and Recovery Act (RCRA) in the US and local environmental agencies globally.
-
EPA Waste Code: Likely D001 (Ignitable, if in solvent) or D022 (if Chloroform is used as co-solvent). If pure, it may fall under P-listed or U-listed categories depending on specific acute toxicity data, though most pharmaceutical intermediates are classified as characteristic hazardous waste.
-
Destruction Efficiency: Facilities must demonstrate 99.99% destruction and removal efficiency (DRE) for principal organic hazardous constituents (POHCs).
References:
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole (Analogous Structure). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Incineration of Halogenated Organic Compounds.[7] EPA Technical Guidelines. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance - Waste Management - United States [mondaq.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
